Alpelisib
Description
Propriétés
IUPAC Name |
(2S)-1-N-[4-methyl-5-[2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-4-yl]-1,3-thiazol-2-yl]pyrrolidine-1,2-dicarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22F3N5O2S/c1-10-14(11-6-7-24-13(9-11)18(2,3)19(20,21)22)30-16(25-10)26-17(29)27-8-4-5-12(27)15(23)28/h6-7,9,12H,4-5,8H2,1-3H3,(H2,23,28)(H,25,26,29)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STUWGJZDJHPWGZ-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)N2CCCC2C(=O)N)C3=CC(=NC=C3)C(C)(C)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=N1)NC(=O)N2CCC[C@H]2C(=O)N)C3=CC(=NC=C3)C(C)(C)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22F3N5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70153355 | |
| Record name | BYL-719 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70153355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
441.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217486-61-7 | |
| Record name | Alpelisib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1217486-61-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Alpelisib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1217486617 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Alpelisib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12015 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | BYL-719 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70153355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-N(1)-(4-Methyl-5-(6-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-3-yl)thiazol-2-yl)pyrroldine-1,2-dicraboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ALPELISIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08W5N2C97Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Alpelisib's Mechanism of Action in PIK3CA-Mutated Cells: A Technical Guide
Introduction
Alpelisib, marketed as Piqray®, is a first-in-class, orally bioavailable small molecule inhibitor that selectively targets the alpha isoform of the phosphoinositide 3-kinase (PI3Kα).[1][2] The PI3K/AKT/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[3] Hyperactivation of this pathway is a common event in human cancers. One of the most frequent drivers of this aberrant signaling is the presence of activating mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K.[3] These mutations are particularly prevalent in hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) breast cancer, occurring in approximately 40% of patients.[4][5] this compound was specifically developed to target this genetically-defined patient population, representing a significant advancement in precision oncology.[1][6] This guide provides an in-depth technical overview of this compound's mechanism of action, supported by preclinical and clinical data, experimental protocols, and pathway visualizations.
Core Mechanism of Action
This compound functions as a potent and selective inhibitor of the p110α subunit of PI3K.[7] In normal cellular physiology, PI3K is activated by receptor tyrosine kinases (RTKs) and G protein-coupled receptors (GPCRs), leading to the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT.[8]
In cancer cells harboring activating PIK3CA mutations (such as the common "hotspot" mutations E545K and H1047R), the p110α subunit is constitutively active, leading to continuous production of PIP3 and sustained downstream signaling, independent of upstream growth factor stimulation.[3] This oncogenic signaling promotes uncontrolled cell proliferation and survival.
This compound specifically binds to the alpha isoform of PI3K, blocking its kinase activity.[3] This inhibition prevents the phosphorylation of PIP2 to PIP3, thereby downregulating the entire PI3K/AKT/mTOR cascade.[3][9] The result is a decrease in the phosphorylation of key downstream targets, including AKT (at Ser473 and Thr308) and ribosomal protein S6 (a downstream effector of mTORC1), leading to cell cycle arrest and induction of apoptosis in PIK3CA-mutant cancer cells.[10][11][12]
Some preclinical studies have also suggested a dual mechanism of action for this compound in certain breast cancer cell lines, involving not only the inhibition of PI3K kinase activity but also the induction of p110α protein degradation in a dose-dependent manner.[1][13][14]
Data Presentation
Table 1: In Vitro Activity of this compound
The selectivity of this compound for the p110α isoform and its enhanced potency in PIK3CA-mutant cell lines are demonstrated by its half-maximal inhibitory concentration (IC50) values across various preclinical models.
| Parameter | p110α | p110β | p110γ | p110δ | PIK3CA-Mutant Cell Line (JuA1) | PIK3CA-Mutant Cell Line (JuB4) | PIK3CA-WT Cell Line (Re21) |
| IC50 | ~4-5 nM[1][7] | 1,156 nM[7] | 250 nM[7] | 290 nM[7] | 7.39 µM (72h)[15] | 18.23 µM (72h)[15] | 26.63 µM (72h)[15] |
Note: Biochemical IC50 values (nM) reflect direct enzyme inhibition, while cellular IC50 values (µM) reflect the concentration needed to inhibit cell proliferation by 50% over a specified time.
Table 2: Clinical Efficacy of this compound in the SOLAR-1 Trial
The pivotal Phase III SOLAR-1 trial evaluated the efficacy and safety of this compound in combination with fulvestrant in patients with HR+, HER2- advanced breast cancer that had progressed on or after an aromatase inhibitor-based therapy. The results underscored the targeted efficacy of this compound in the PIK3CA-mutated population.[4][5]
| Endpoint | This compound + Fulvestrant (PIK3CA-Mutant Cohort) | Placebo + Fulvestrant (PIK3CA-Mutant Cohort) | This compound + Fulvestrant (Non-Mutant Cohort) | Placebo + Fulvestrant (Non-Mutant Cohort) |
| Median Progression-Free Survival (PFS) | 11.0 months[4][16] | 5.7 months[4][16] | 7.4 months[4][16] | 5.6 months[4][16] |
| Hazard Ratio (HR) for PFS | 0.65 (p<0.001)[4] | - | 0.85[4] | - |
| Overall Response Rate (ORR, in patients with measurable disease) | 35.7%[4][16] | 16.2%[4][16] | N/A | N/A |
Mandatory Visualizations
References
- 1. tandfonline.com [tandfonline.com]
- 2. Role of this compound in the Treatment of PIK3CA-Mutated Breast Cancer: Patient Selection and Clinical Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. jwatch.org [jwatch.org]
- 5. This compound for PIK3CA-Mutated, Hormone Receptor-Positive Advanced Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound: A Novel Therapy for Patients With PIK3CA-Mutated Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. med.upenn.edu [med.upenn.edu]
- 8. Mechanisms of Resistance to PI3K Inhibitors in Cancer: Adaptive Responses, Drug Tolerance and Cellular Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cancercareontario.ca [cancercareontario.ca]
- 10. The effect of the alpha-specific PI3K inhibitor this compound combined with anti-HER2 therapy in HER2+/PIK3CA mutant breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. dovepress.com [dovepress.com]
- 15. In vitro anticancer effects of this compound against PIK3CA-mutated canine hemangiosarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. onclive.com [onclive.com]
Alpelisib's Interruption of the PI3K/AKT/mTOR Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alpelisib, a potent and selective inhibitor of the p110α subunit of phosphatidylinositol 3-kinase (PI3K), has emerged as a critical therapeutic agent in the management of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-), PIK3CA-mutated advanced or metastatic breast cancer.[1][2] This technical guide provides an in-depth exploration of this compound's mechanism of action within the PI3K/AKT/mTOR signaling pathway, supported by quantitative data from pivotal clinical trials, detailed experimental protocols, and visual representations of the core biological processes.
Introduction: The PI3K/AKT/mTOR Pathway and the Role of PIK3CA Mutations
The PI3K/AKT/mTOR signaling pathway is a crucial intracellular cascade that governs a multitude of cellular functions, including cell growth, proliferation, survival, and metabolism.[1][3][4] Dysregulation of this pathway is a common hallmark of many cancers.[4]
Mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K, are among the most frequent oncogenic drivers in breast cancer, occurring in approximately 40% of patients with HR+/HER2- advanced breast cancer.[5][6] These activating mutations lead to the constitutive, ligand-independent activation of PI3K, resulting in persistent downstream signaling that promotes tumor growth and resistance to endocrine therapies.[1][7]
Mechanism of Action of this compound
This compound is an orally bioavailable, α-isoform-specific PI3K inhibitor.[8][9] It functions by binding to and inhibiting the p110α subunit of PI3K, thereby blocking the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).[3][10] This inhibition is particularly effective in cancer cells harboring PIK3CA mutations, as they are highly dependent on the activity of the p110α isoform.[1] By disrupting this key signaling node, this compound effectively downregulates the entire PI3K/AKT/mTOR pathway, leading to decreased cell proliferation and increased apoptosis in tumor cells.[1]
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. FDA approves this compound for metastatic breast cancer | FDA [fda.gov]
- 3. researchgate.net [researchgate.net]
- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 5. novartis.com [novartis.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. Targeting PI3K/AKT/mTOR Signaling Pathway in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
Alpelisib: A Technical Guide to Its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpelisib (formerly BYL719) is a first-in-class, orally bioavailable, alpha-specific phosphatidylinositol 3-kinase (PI3K) inhibitor.[1][2] Developed by Novartis, it represents a significant advancement in precision oncology, specifically targeting cancers harboring mutations in the PIK3CA gene.[2] This gene encodes the p110α catalytic subunit of PI3K, and its mutation is a common oncogenic driver in various solid tumors, particularly in hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced breast cancer, where it is found in approximately 40% of patients.[2][3] this compound's selective inhibition of the PI3Kα isoform offers a targeted therapeutic approach, disrupting the aberrant signaling that fuels cancer cell growth and proliferation.[1] This guide provides an in-depth technical overview of the discovery, synthesis, mechanism of action, and key experimental data related to this compound.
Mechanism of Action: Targeting the PI3K/AKT/mTOR Pathway
This compound exerts its therapeutic effect by selectively inhibiting the alpha isoform of PI3K (PI3Kα).[1] In normal cellular physiology, the PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, survival, and metabolism. Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). This second messenger recruits and activates downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT, in turn, phosphorylates a multitude of substrates, including the mammalian target of rapamycin (mTOR), leading to the promotion of protein synthesis, cell cycle progression, and inhibition of apoptosis.
In cancers with activating mutations in PIK3CA, the p110α subunit of PI3K becomes constitutively active, leading to uncontrolled downstream signaling, which promotes tumorigenesis and can contribute to resistance to other therapies. This compound specifically binds to and inhibits the catalytic activity of the p110α subunit, thereby blocking the conversion of PIP2 to PIP3 and effectively shutting down this oncogenic signaling cascade.[4] This leads to decreased proliferation and increased apoptosis in cancer cells dependent on this pathway.
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
Discovery and Preclinical Development Workflow
The development of this compound followed a structured drug discovery and preclinical evaluation process, aimed at identifying a potent and selective inhibitor of PI3Kα for the treatment of PIK3CA-mutant cancers.
Caption: A generalized workflow for the discovery and preclinical development of this compound.
Quantitative Data
In Vitro Potency and Selectivity
This compound demonstrates high potency against the PI3Kα isoform and selectivity over other Class I PI3K isoforms.
| Isoform | IC50 (nM) | Reference |
| PI3Kα | 5 | [1] |
| PI3Kβ | 1200 | [1] |
| PI3Kδ | 290 | [1] |
| PI3Kγ | 250 | [1] |
In Vitro Anti-proliferative Activity
The anti-proliferative effects of this compound have been evaluated in various cancer cell lines.
| Cell Line | Cancer Type | PIK3CA Mutation | IC50 (µM) | Reference |
| BT-474 | Breast Cancer | K111N | Not specified, but sensitive | [1] |
| SKBR-3 | Breast Cancer | Wild-type | 0.71 | [1] |
| SKBR-3-PR | Pyrotinib-resistant Breast Cancer | Wild-type | 1.57 | [1] |
| KPL4 | HER2+ Breast Cancer | H1047R | Sensitive | [5] |
| HCC1954 | HER2+ Breast Cancer | H1047R | Sensitive | [5] |
| JIMT1 | HER2+ Breast Cancer | Wild-type | Resistant | [5] |
Pharmacokinetic Parameters
Pharmacokinetic studies have been conducted in both preclinical models and humans.
| Species | Dose | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | Reference |
| Rat | 1 mg/kg (IV) | - | - | 2.9 | [6] |
| Human | 300 mg (single dose) | - | 1-2 | 4.3 - 9.29 | [7] |
| Human | 300 mg (multiple doses) | - | - | 17.5 ± 5.9 | [8][9] |
Clinical Efficacy (SOLAR-1 Trial)
The pivotal Phase III SOLAR-1 trial evaluated the efficacy of this compound in combination with fulvestrant in patients with HR+, HER2-, PIK3CA-mutated advanced breast cancer.[3][10][11]
| Endpoint | This compound + Fulvestrant | Placebo + Fulvestrant | Hazard Ratio (95% CI) | p-value | Reference |
| Median Progression-Free Survival (PFS) | 11.0 months | 5.7 months | 0.65 (0.50-0.85) | <0.001 | [11][12] |
| Overall Response Rate (ORR) | 26.6% | 12.8% | - | 0.0006 | [10] |
| ORR (measurable disease) | 35.7% | 16.2% | - | 0.0002 | [10] |
| Median Overall Survival (OS) | 39.3 months | 31.4 months | 0.86 (0.64-1.15) | 0.15 | [3][11] |
Common Adverse Events (SOLAR-1 Trial)
The most frequently reported grade 3/4 adverse events in the SOLAR-1 trial are summarized below.[10]
| Adverse Event | This compound + Fulvestrant (Grade 3/4) | Placebo + Fulvestrant (Grade 3/4) | Reference |
| Hyperglycemia | 36.6% | 0.7% | [10] |
| Rash | 9.9% | 0.3% | [10] |
| Diarrhea | 6.7% | 0.3% | [9] |
Synthesis of this compound
The chemical synthesis of this compound, (S)-pyrrolidine-1,2-dicarboxylic acid 2-amide 1-({4-methyl-5-[2-(2,2,2-trifluoro-1,1-dimethylethyl)-pyridin-4-yl]-thiazol-2-yl}-amide), involves a multi-step process. While specific proprietary details may vary, a general synthetic route can be constructed based on published patents.[13][14] The synthesis typically involves the preparation of key intermediates followed by their coupling to assemble the final molecule.
References
- 1. P110α inhibitor this compound exhibits a synergistic effect with pyrotinib and reverses pyrotinib resistant in HER2+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. novartis.com [novartis.com]
- 3. SOLAR-1 Trial Reports Overall Survival Benefits in Breast Cancer [dailyreporter.esmo.org]
- 4. This compound: A Novel Therapy for Patients With PIK3CA-Mutated Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effect of the alpha-specific PI3K inhibitor this compound combined with anti-HER2 therapy in HER2+/PIK3CA mutant breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Pharmacokinetics and Pharmacodynamic of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. targetedonc.com [targetedonc.com]
- 11. Final Analysis of SOLAR-1: 8-Month Survival Benefit Misses Statistical Significance for this compound - The ASCO Post [ascopost.com]
- 12. focus.wiley.com [focus.wiley.com]
- 13. CN110964005A - Preparation process of this compound - Google Patents [patents.google.com]
- 14. CN111057051A - Novel synthesis method of PI3K inhibitor this compound - Google Patents [patents.google.com]
Preclinical Anti-Tumor Activity of Alpelisib: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical anti-tumor activity of Alpelisib (BYL719), a potent and selective inhibitor of the p110α isoform of phosphatidylinositol 3-kinase (PI3K). The dysregulation of the PI3K/AKT/mTOR signaling pathway is a frequent event in tumorigenesis, making it a prime target for cancer therapy. This compound has shown significant promise in preclinical models, particularly in cancers harboring activating mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K. This document summarizes key quantitative data, details common experimental protocols used to assess this compound's efficacy, and visualizes the underlying molecular pathways and experimental workflows.
Mechanism of Action
This compound is a Class I α-specific PI3K inhibitor.[1] It exhibits strong inhibitory activity against the p110α isoform of PI3K, including both wild-type and mutant forms, with significantly less activity against the β, δ, and γ isoforms.[1] In biochemical assays, this compound inhibits p110α with a half-maximal inhibitory concentration (IC50) of approximately 4.6 to 5 nM.[1] By selectively targeting p110α, this compound blocks the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a critical step in the activation of the PI3K/AKT/mTOR signaling cascade. This inhibition leads to decreased phosphorylation of downstream effectors such as AKT and S6 ribosomal protein, ultimately resulting in reduced cell proliferation, survival, and tumor growth.[2][3]
In Vitro Anti-Tumor Activity
The in vitro anti-tumor effects of this compound have been extensively evaluated across a wide range of cancer cell lines. A consistent finding is the heightened sensitivity of cell lines harboring PIK3CA mutations.
Cell Viability and Proliferation
The half-maximal inhibitory concentration (IC50) is a key metric for assessing the potency of a compound. The IC50 values for this compound are generally lower in PIK3CA-mutant cell lines compared to their wild-type counterparts.
| Cell Line | Cancer Type | PIK3CA Status | This compound IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | E545K | ~0.48 (in combination) | [4] |
| T-47D | Breast Cancer | H1047R | ~5.23 (in combination) | [4] |
| KPL4 | Breast Cancer | Mutant | Not specified | [2] |
| HCC1954 | Breast Cancer | H1047R | Not specified | [2] |
| SKBR3 | Breast Cancer | Wild-type | Not specified | [2] |
| BT474 | Breast Cancer | K111N | 5.78 ± 0.75 | |
| SNU601 | Gastric Cancer | E542K | 2.1 - 5.2 | [5] |
| AGS | Gastric Cancer | E545A, E453K | 2.1 - 5.2 | [5] |
| MKN1 | Gastric Cancer | E545K | 2.1 - 5.2 | [5] |
| Caco-2 | Colorectal Cancer | Wild-type | 0.313 - 1.54 | [6] |
| LS1034 | Colorectal Cancer | KRAS-mutant | 0.313 - 1.54 | [6] |
| SNUC4 | Colorectal Cancer | PIK3CA-mutant | 0.313 - 1.54 | [6] |
| JuA1 | Canine Hemangiosarcoma | H1047R | 7.39 (72h) | [7] |
| JuB4 | Canine Hemangiosarcoma | H1047L | 18.23 (72h) | [7] |
| Re21 | Canine Hemangiosarcoma | Wild-type | 26.63 (72h) | [7] |
Note: IC50 values can vary depending on the assay conditions and duration of treatment.
Downstream Signaling Inhibition
Western blot analysis is commonly employed to confirm the on-target activity of this compound by assessing the phosphorylation status of key downstream proteins in the PI3K pathway. Treatment with this compound leads to a dose-dependent decrease in the phosphorylation of AKT (at Ser473 and Thr308) and S6 ribosomal protein.[2][3]
In Vivo Anti-Tumor Activity
The anti-tumor efficacy of this compound has been validated in various in vivo models, including cell line-derived xenografts (CDX) and patient-derived xenografts (PDX).
Xenograft Models
In xenograft models using PIK3CA-mutant cancer cell lines, oral administration of this compound has been shown to significantly inhibit tumor growth. For instance, in a neuroblastoma xenograft model, this compound treatment resulted in significant tumor growth inhibition.[8][9] Similarly, in a HER2+/PIK3CA mutant breast cancer xenograft model (HCC1954), this compound greatly delayed tumor growth.[10] In a gastric cancer xenograft model using MKN1 cells, the combination of this compound and paclitaxel significantly enhanced anti-tumor activity.[5]
| Model | Cancer Type | This compound Treatment | Outcome | Reference |
| Neuroblastoma Xenograft | Neuroblastoma | 30 mg/kg, orally, daily | Significant tumor growth inhibition | [8] |
| HCC1954 Xenograft | Breast Cancer | Not specified | Delayed tumor growth | [10] |
| MKN1 Xenograft | Gastric Cancer | Combination with paclitaxel | Enhanced anti-tumor activity | [5] |
| Medulloblastoma Xenograft | Medulloblastoma | 50 mg/kg, orally | Moderately reduced tumor growth | [11] |
| Patient-Derived Xenografts (PDX) | Various | Varied | Varied responses, with some models showing significant tumor growth inhibition | [12] |
Combination Therapies and Resistance Mechanisms
Synergistic Combinations
Preclinical studies have explored the synergistic effects of this compound with other anti-cancer agents. Combining this compound with HER2-targeted therapies (trastuzumab and pertuzumab) in HER2+/PIK3CA mutant breast cancer models showed enhanced anti-tumor effects.[2] In colorectal cancer cell lines, the combination of this compound and the CDK4/6 inhibitor Ribociclib demonstrated a synergistic anti-proliferative effect.[3][6]
Mechanisms of Resistance
A key mechanism of acquired resistance to this compound is the loss of function of the tumor suppressor PTEN.[13][14] PTEN is a phosphatase that antagonizes the PI3K pathway by dephosphorylating PIP3. Its loss leads to the reactivation of AKT signaling, thereby bypassing the inhibitory effect of this compound.[13][14] Other potential resistance mechanisms include the activation of parallel signaling pathways, such as the MAPK pathway.
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in preclinical studies of this compound.
In Vitro Cell Viability (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ cells/well and allow them to adhere overnight.[7]
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 50 µM) and a vehicle control (e.g., DMSO).[7]
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.[7]
-
MTT Addition: Add MTT reagent (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.[6]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.[2]
Western Blotting for PI3K Pathway Proteins
Western blotting is used to detect specific proteins in a sample and to assess their expression and phosphorylation levels.
Protocol:
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein integrity and phosphorylation status.[15]
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[15]
-
Blocking: Block the membrane with a solution (e.g., 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.[11]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-AKT (Ser473), total AKT, phospho-S6, total S6) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
In Vivo Xenograft Tumor Model
Xenograft models are essential for evaluating the anti-tumor efficacy of a compound in a living organism.
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁶ to 1 x 10⁷ cells) into the flank of immunocompromised mice (e.g., nude or NOD-SCID mice).
-
Tumor Growth: Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[3]
-
Drug Administration: Administer this compound (e.g., by oral gavage) and a vehicle control to the respective groups according to the planned dosing schedule and duration.[8]
-
Tumor Measurement: Measure tumor volume (typically calculated as 0.5 x length x width²) and mouse body weight at regular intervals (e.g., 2-3 times per week).[3]
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis, such as immunohistochemistry for proliferation (e.g., Ki-67) and apoptosis (e.g., TUNEL) markers.[5]
Conclusion
Preclinical studies have robustly demonstrated the anti-tumor activity of this compound, particularly in cancer models with PIK3CA mutations. Its selective inhibition of the p110α isoform of PI3K leads to the effective suppression of the PI3K/AKT/mTOR signaling pathway, resulting in reduced cancer cell proliferation and tumor growth. The synergistic effects observed with other targeted therapies and the understanding of resistance mechanisms, such as PTEN loss, provide a strong rationale for the continued clinical development and investigation of this compound in personalized cancer treatment strategies. The experimental protocols outlined in this guide serve as a foundation for the continued preclinical evaluation of this compound and other PI3K pathway inhibitors.
References
- 1. Xenograft Tumor Model Protocol_实验方法 [protocol.everlab.net]
- 2. Protocol to establish patient-derived xenograft and organoid for radiosensitivity of esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 6. DOT Language | Graphviz [graphviz.org]
- 7. researchgate.net [researchgate.net]
- 8. ccrod.cancer.gov [ccrod.cancer.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. Western Blot Protocol | Proteintech Group [ptglab.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. protocols.io [protocols.io]
- 14. researchgate.net [researchgate.net]
- 15. pubcompare.ai [pubcompare.ai]
A Deep Dive into the α-Selectivity of Alpelisib: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpelisib (BYL719), the first approved phosphoinositide 3-kinase (PI3K) inhibitor, represents a significant advancement in the targeted therapy of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-), PIK3CA-mutated advanced breast cancer.[1] Its clinical efficacy is intrinsically linked to its potent and selective inhibition of the p110α isoform of PI3K. This technical guide provides an in-depth analysis of the molecular mechanisms underpinning this compound's selectivity for PI3Kα, supported by quantitative data, detailed experimental protocols, and visual representations of the key biological and experimental frameworks.
The PI3K signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[2] Dysregulation of this pathway, often through activating mutations in the PIK3CA gene encoding the p110α catalytic subunit, is a common event in human cancers.[3] While pan-PI3K inhibitors have been developed, their clinical utility has been hampered by toxicities arising from the inhibition of other PI3K isoforms that are crucial for normal physiological functions.[4][5] this compound's isoform-selectivity, therefore, offers a wider therapeutic window by specifically targeting the oncogenic driver while minimizing off-target effects.
Molecular Mechanism of PI3Kα Selectivity
This compound is an ATP-competitive inhibitor that binds to the kinase domain of the p110α subunit.[6] Its remarkable selectivity is attributed to specific interactions with non-conserved amino acid residues within the ATP-binding pocket of PI3Kα compared to other class I isoforms (β, γ, and δ).
Structural biology studies, including the co-crystal structure of this compound with PI3Kα (PDB ID: 4JPS), have been instrumental in elucidating the precise molecular interactions.[6][7] Key residues in the hinge region of PI3Kα, namely Glutamine 859 (Q859) and Arginine 852 (R852), play a pivotal role in conferring selectivity.[7] this compound's chemical structure allows for the formation of dual hydrogen bonds with Q859 in PI3Kα.[7] This interaction is less favorable in other isoforms where this residue is substituted with amino acids with shorter side chains (Aspartic acid in PI3Kβ and Asparagine in PI3Kδ).[7] Furthermore, R852 in PI3Kα forms a salt bridge that contributes to the specific conformation of the binding pocket, favoring the binding of this compound.[7]
In some cellular contexts, this compound has also been reported to have a dual mechanism of action, not only inhibiting the kinase activity of p110α but also inducing its degradation in a dose-dependent manner.[8] This effect is more pronounced at concentrations that lead to strong inhibition of the PI3K pathway and appears to be dependent on the cellular context and specific PIK3CA mutation.[8]
Quantitative Analysis of this compound's Selectivity
The selectivity of this compound for PI3Kα has been quantified through various in vitro biochemical assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. The data presented below, compiled from multiple studies, consistently demonstrates this compound's high affinity for PI3Kα and significantly lower potency against other isoforms.
| PI3K Isoform | This compound IC50 (nM) | Fold Selectivity vs. PI3Kα |
| PI3Kα | ~4.6 - 5 | - |
| PI3Kβ | ~1,156 - 1,200 | ~251 - 240 |
| PI3Kγ | ~250 | ~54 |
| PI3Kδ | ~290 | ~63 |
Table 1: In vitro biochemical IC50 values of this compound against Class I PI3K isoforms. Data compiled from multiple sources.[3][7]
Experimental Protocols
The determination of this compound's selectivity and efficacy relies on a suite of well-established experimental techniques. Below are detailed protocols for key assays cited in the investigation of this compound.
In Vitro PI3K Kinase Assay (ADP-Glo™ Assay)
This assay quantitatively measures the activity of PI3K enzymes by detecting the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant PI3K isoforms (α, β, γ, δ)
-
This compound
-
ATP
-
Lipid substrate (e.g., PIP2)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well white assay plates
Procedure:
-
Kinase Reaction:
-
Prepare a reaction mixture containing the specific PI3K isoform, lipid substrate, and kinase reaction buffer in each well of a 96-well plate.
-
Add this compound at varying concentrations to the appropriate wells. Include a vehicle control (e.g., DMSO).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
The luminescent signal is directly proportional to the amount of ADP produced and inversely proportional to the inhibitory activity of this compound.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of this compound concentration and fitting the data to a dose-response curve.
-
Cellular Proliferation Assay (MTT Assay)
This colorimetric assay assesses the impact of this compound on the metabolic activity of cancer cell lines, which serves as an indicator of cell viability and proliferation.
Materials:
-
PIK3CA-mutant cancer cell lines (e.g., T47D, MCF7)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear cell culture plates
Procedure:
-
Cell Seeding:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Drug Treatment:
-
Treat the cells with a range of this compound concentrations. Include a vehicle control.
-
Incubate the plate for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
-
MTT Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.
-
Determine the GI50 (concentration for 50% of maximal inhibition of cell growth) by plotting the percentage of viability against the logarithm of this compound concentration.
-
Western Blotting for PI3K Pathway Modulation
This technique is used to detect changes in the phosphorylation status of downstream effectors of the PI3K pathway, such as Akt, providing a direct measure of this compound's target engagement and inhibitory activity in a cellular context.
Materials:
-
PIK3CA-mutant cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total Akt, anti-p110α)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis:
-
Treat cultured cells with this compound at various concentrations and for different durations.
-
Lyse the cells on ice using lysis buffer.
-
Determine the protein concentration of each lysate.
-
-
Electrophoresis and Transfer:
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection:
-
Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
-
Analysis:
-
Quantify the band intensities. To assess pathway inhibition, normalize the phospho-protein signal to the total protein signal. To assess p110α degradation, normalize the p110α signal to a loading control (e.g., β-actin).
-
Visualizing Key Pathways and Workflows
To further clarify the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: PI3Kα Signaling Pathway and Point of Inhibition by this compound.
Caption: Experimental Workflow for Determining this compound's PI3Kα Selectivity.
Conclusion
This compound's clinical success is a testament to the power of precision medicine, underpinned by its remarkable selectivity for the PI3Kα isoform. This selectivity, driven by specific molecular interactions within the ATP-binding pocket, allows for potent inhibition of the oncogenic PI3K pathway in PIK3CA-mutated cancers while mitigating the toxicities associated with broader PI3K inhibition. The experimental methodologies outlined in this guide provide a robust framework for the continued investigation and development of isoform-selective kinase inhibitors. A thorough understanding of the structural basis of selectivity, coupled with rigorous in vitro and cellular characterization, is paramount for advancing the next generation of targeted cancer therapies.
References
- 1. PI3K (p120γ) Protocol [worldwide.promega.com]
- 2. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. promega.com [promega.com]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
Alpelisib and Its Impact on Glucose Metabolism in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alpelisib (PIQRAY®), a potent and selective inhibitor of the p110α isoform of phosphoinositide 3-kinase (PI3K), has emerged as a targeted therapy for patients with PIK3CA-mutated, hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer. The PI3K/AKT/mTOR signaling pathway is a critical regulator of cellular growth, proliferation, survival, and metabolism. Its frequent mutation in various cancers makes it a prime therapeutic target. However, the on-target inhibition of PI3Kα by this compound also disrupts normal glucose homeostasis, leading to the common adverse event of hyperglycemia. This technical guide provides an in-depth analysis of this compound's mechanism of action, its direct and indirect effects on glucose metabolism in cancer cells, and detailed experimental protocols for investigating these metabolic alterations.
Introduction: The PI3K/AKT/mTOR Pathway and this compound's Mechanism of Action
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that governs a multitude of cellular processes essential for normal cell function and is frequently dysregulated in cancer.[1][2] Activating mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K, are among the most common oncogenic drivers in solid tumors, particularly in breast cancer.[3] These mutations lead to constitutive activation of the PI3K pathway, promoting uncontrolled cell growth and proliferation.[1][2]
This compound is a small molecule inhibitor that specifically targets the α-isoform of PI3K.[4] By binding to and inhibiting the p110α subunit, this compound blocks the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This, in turn, prevents the downstream activation of AKT and mTOR, leading to a reduction in cell proliferation and an increase in apoptosis in cancer cells harboring PIK3CA mutations.[1]
The central role of the PI3K pathway in insulin signaling is the underlying cause of this compound-induced hyperglycemia. In normal physiology, insulin binding to its receptor activates PI3K, which promotes glucose uptake in peripheral tissues like skeletal muscle and adipose tissue, and suppresses hepatic glucose production.[5] By inhibiting PI3Kα, this compound mimics a state of insulin resistance, leading to decreased glucose uptake and increased glycogenolysis, resulting in elevated blood glucose levels.[4][6] This "on-target, off-tumor" effect is a significant clinical challenge in the management of patients treated with this compound.[6]
Quantitative Data: In Vitro Efficacy of this compound
The following tables summarize the 50% inhibitory concentration (IC50) of this compound in various cancer cell lines, providing a quantitative measure of its anti-proliferative activity.
| Cell Line | Cancer Type | PIK3CA Mutation Status | This compound IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | E545K | 0.225 | [7] |
| T47D | Breast Cancer | H1047R | 3.055 | [7] |
| BT-474 | Breast Cancer | K111N | Sensitive (Specific IC50 not provided) | [8] |
| SKBR-3 | Breast Cancer | Wild-Type | Sensitive (Specific IC50 not provided) | [8] |
| Cell Line | Cancer Type | PIK3CA Mutation Status | This compound IC50 (µM) | Reference |
| SNU601 | Gastric Cancer | Mutant | 2.1 | [9] |
| AGS | Gastric Cancer | Mutant | 5.2 | [9] |
| MKN1 | Gastric Cancer | Mutant | 3.8 | [9] |
| SNU1 | Gastric Cancer | Wild-Type | > 8.0 | [9] |
| SNU16 | Gastric Cancer | Wild-Type | > 8.0 | [9] |
| SNU484 | Gastric Cancer | Wild-Type | > 8.0 | [9] |
| SNU638 | Gastric Cancer | Wild-Type | > 8.0 | [9] |
| SNU668 | Gastric Cancer | Wild-Type | > 8.0 | [9] |
Signaling Pathways and Experimental Workflows
This compound's Inhibition of the PI3K/AKT/mTOR Signaling Pathway
The following diagram illustrates the mechanism by which this compound inhibits the PI3K/AKT/mTOR pathway, leading to decreased cell proliferation and survival.
Logical Flow: this compound's Impact on Glucose Metabolism
This diagram outlines the logical progression from PI3K inhibition by this compound to the observed changes in cellular glucose metabolism.
Experimental Workflow for Assessing Metabolic Changes
The following workflow diagram illustrates a typical experimental setup to quantify the metabolic effects of this compound on cancer cells.
References
- 1. researchgate.net [researchgate.net]
- 2. Metabolic Reprogramming by the PI3K-Akt-mTOR Pathway in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. This compound: A Novel Therapy for Patients With PIK3CA-Mutated Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - INDUCED HYPERGLYCEMIA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Warburg Effect Reinterpreted 100 yr on: A First-Principles Stoichiometric Analysis and Interpretation from the Perspective of ATP Metabolism in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in Culture Cells for Assessment of the Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. P110α inhibitor this compound exhibits a synergistic effect with pyrotinib and reverses pyrotinib resistant in HER2+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Role of PIK3CA Mutations in Alpelisib Sensitivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The phosphatidylinositol-4,5-bisphosphate 3-kinase catalytic subunit alpha (PIK3CA) gene is one of the most frequently mutated oncogenes in human cancer, particularly in hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) breast cancer. These mutations lead to the constitutive activation of the PI3K/AKT/mTOR signaling pathway, a critical cascade regulating cell growth, proliferation, and survival. Alpelisib, an orally bioavailable small-molecule inhibitor, specifically targets the p110α isoform of PI3K, encoded by the PIK3CA gene. This targeted action makes this compound a potent therapeutic agent in cancers harboring PIK3CA mutations. This technical guide provides an in-depth overview of the interplay between PIK3CA mutations and this compound sensitivity, summarizing key clinical data, detailing relevant experimental protocols, and visualizing the underlying molecular mechanisms.
Introduction: The PI3K/AKT/mTOR Pathway and the Significance of PIK3CA Mutations
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling network that responds to extracellular signals from growth factors and hormones to regulate a multitude of cellular processes.[1] The pathway is initiated by the activation of receptor tyrosine kinases (RTKs), which in turn recruit and activate phosphoinositide 3-kinases (PI3Ks). Class IA PI3Ks, the most implicated in cancer, are heterodimers composed of a regulatory subunit (p85) and a catalytic subunit (p110).[2] The catalytic subunit p110α, encoded by the PIK3CA gene, is a frequent site of activating mutations in various cancers.[3]
These mutations, most commonly occurring at hotspot locations in the helical domain (E542K, E545K) and the kinase domain (H1047R), disrupt the inhibitory interaction with the p85 regulatory subunit.[4][5] This leads to constitutive, ligand-independent activation of p110α, resulting in the continuous phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). Elevated PIP3 levels recruit and activate downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT then phosphorylates a wide array of substrates, including the mammalian target of rapamycin (mTOR), ultimately promoting cell growth, proliferation, and survival, while inhibiting apoptosis.
This compound: A Selective Inhibitor of PI3Kα
This compound is a potent and selective inhibitor of the p110α isoform of PI3K, demonstrating significantly greater activity against this isoform compared to the β, δ, and γ isoforms.[6] This selectivity is crucial as it minimizes off-target effects and associated toxicities that have been observed with pan-PI3K inhibitors. This compound binds to the ATP-binding site of the p110α catalytic subunit, preventing the phosphorylation of PIP2 to PIP3 and thereby blocking the downstream signaling cascade.[6] In preclinical models, this compound has been shown to have a dual mechanism of action, not only inhibiting the kinase activity of p110α but also inducing its degradation in a dose-dependent manner in certain cancer cell lines.[7]
The combination of this compound with the estrogen receptor antagonist fulvestrant has a synergistic effect. Fulvestrant downregulates the estrogen receptor, a key driver in HR+ breast cancer, while this compound targets the aberrant PI3K signaling pathway, providing a dual-pronged attack on cancer cell growth and survival.[8][9]
PIK3CA Mutations and this compound Sensitivity
The presence of activating PIK3CA mutations is a key determinant of sensitivity to this compound. Tumors harboring these mutations are dependent on the hyperactive PI3K pathway for their growth and survival, a phenomenon known as "oncogene addiction." By specifically inhibiting the mutated p110α, this compound effectively shuts down this critical signaling pathway, leading to cell cycle arrest and apoptosis in cancer cells.
Hotspot vs. Non-Hotspot Mutations
While the majority of clinical trial data has focused on the common "hotspot" mutations (E542K, E545K, and H1047R), emerging evidence suggests that tumors with less common, "non-hotspot" PIK3CA mutations also derive benefit from this compound treatment. The SOLAR-1 trial, a pivotal phase III study, demonstrated the efficacy of this compound in patients with tumors harboring a predefined set of 11 hotspot mutations.[10] However, subsequent analyses have indicated that patients with other activating PIK3CA mutations also experience improved outcomes with this compound therapy.[11]
Structural Consequences of Hotspot Mutations
-
Helical Domain Mutations (e.g., E545K): These mutations are located at the interface between the p110α helical domain and the nSH2 domain of the p85 regulatory subunit. The substitution of a negatively charged glutamic acid with a positively charged lysine disrupts the inhibitory interaction, mimicking the conformational change that normally occurs upon growth factor stimulation and leading to constitutive activation.[4][12][13]
-
Kinase Domain Mutations (e.g., H1047R): The H1047R mutation is located in the C-terminal region of the kinase domain. This substitution is thought to induce a conformational change that enhances the interaction of the catalytic domain with the cell membrane, thereby increasing its access to PIP2 and leading to heightened kinase activity.[3][14][15][16][17]
Clinical Data Summary
The efficacy of this compound in combination with fulvestrant has been robustly demonstrated in large, randomized clinical trials, most notably the SOLAR-1 and BYLieve studies.
The SOLAR-1 Trial
The SOLAR-1 trial was a phase III, randomized, double-blind study that evaluated the efficacy and safety of this compound plus fulvestrant versus placebo plus fulvestrant in postmenopausal women and men with HR+, HER2-, PIK3CA-mutated advanced breast cancer that had progressed on or after aromatase inhibitor treatment.[10]
Table 1: Key Efficacy Outcomes from the SOLAR-1 Trial in Patients with PIK3CA-Mutated Breast Cancer
| Endpoint | This compound + Fulvestrant | Placebo + Fulvestrant | Hazard Ratio (95% CI) / p-value |
| Median Progression-Free Survival (PFS) | 11.0 months | 5.7 months | 0.65 (0.50-0.85); p<0.001[10] |
| Median Overall Survival (OS) | 39.3 months | 31.4 months | 0.86 (0.64-1.15); p=0.15[10] |
| Objective Response Rate (ORR) (in patients with measurable disease) | 35.7% | 16.2% | p=0.0002[10] |
| Clinical Benefit Rate (CBR) | Not explicitly reported as a primary or secondary endpoint in the main publication. |
The BYLieve Trial
The BYLieve trial was a phase II, open-label, non-comparative study that evaluated the efficacy of this compound plus endocrine therapy in patients with HR+, HER2-, PIK3CA-mutated advanced breast cancer who had progressed on or after prior therapy, including a CDK4/6 inhibitor.[18]
Table 2: Key Efficacy Outcomes from the BYLieve Trial (Cohort A)
| Endpoint | This compound + Fulvestrant |
| Median Progression-Free Survival (PFS) | 7.3 months[18] |
| 6-Month Clinical Benefit Rate (CBR) | 26.3%[18] |
| Objective Response Rate (ORR) | Not explicitly reported as a primary endpoint. |
Mechanisms of Resistance to this compound
Despite the significant clinical benefit of this compound, acquired resistance can develop. Understanding the mechanisms of resistance is crucial for developing strategies to overcome it. Key mechanisms include:
-
Reactivation of the PI3K/AKT/mTOR Pathway: This can occur through secondary mutations in PIK3CA that interfere with this compound binding, or through alterations in other pathway components, such as loss of the tumor suppressor PTEN, which normally antagonizes PI3K signaling.[19][20]
-
Activation of Parallel Signaling Pathways: Cancer cells can develop resistance by upregulating alternative survival pathways, such as the MAPK/ERK pathway, to bypass the block in PI3K signaling.[2]
-
Feedback Loop Activation: Inhibition of the PI3K pathway can lead to the abrogation of negative feedback loops, resulting in the paradoxical activation of upstream components like receptor tyrosine kinases, which can then drive signaling through alternative pathways.[1][2]
Experimental Protocols
PIK3CA Mutation Detection by Allele-Specific PCR (AS-PCR)
This method allows for the sensitive detection of specific known mutations in the PIK3CA gene.
Principle: AS-PCR utilizes primers that are designed to specifically anneal to and amplify either the wild-type or the mutant allele. The 3' end of the allele-specific primer is complementary to the nucleotide that is altered in the mutation. Under stringent PCR conditions, the DNA polymerase will only efficiently extend the primer when it is perfectly matched to the template.
Protocol Outline:
-
DNA Extraction: Isolate genomic DNA from formalin-fixed paraffin-embedded (FFPE) tumor tissue, fresh or frozen tissue, or circulating tumor DNA (ctDNA) from plasma.
-
Primer Design: Design two forward primers for each mutation to be tested: one specific for the wild-type allele and one for the mutant allele. A common reverse primer is also designed.
-
Real-Time PCR: Set up real-time PCR reactions containing the extracted DNA, the allele-specific forward primer, the common reverse primer, a fluorescent probe (e.g., TaqMan), and PCR master mix.
-
Data Analysis: The presence of a mutation is determined by comparing the amplification signal from the mutant-specific primer reaction to that of the wild-type specific primer reaction. A lower cycle threshold (Ct) value for the mutant-specific reaction indicates the presence of the mutation.[21][22][23]
Cell Viability Assay (MTT Assay) to Determine this compound IC50
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability and proliferation.
Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol Outline:
-
Cell Seeding: Plate cancer cell lines with known PIK3CA mutation status in 96-well plates and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours). Include a vehicle-only control.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability versus the log of the this compound concentration and fit the data to a dose-response curve to calculate the half-maximal inhibitory concentration (IC50).[24][25][26][27]
Table 3: Representative IC50 Values of this compound in Breast Cancer Cell Lines
| Cell Line | PIK3CA Mutation | IC50 (nM) |
| MCF-7 | E545K | ~4[7] |
| T-47D | H1047R | ~4[7] |
| PIK3CA-mutant cell lines (general) | Various | 185 - 288[28] |
| PIK3CA-wildtype cell lines with PTEN loss | Wild-type | > 1000[28] |
Western Blot Analysis of PI3K Pathway Activation
Western blotting is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of key proteins in the PI3K pathway, which is indicative of pathway activation.
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the protein of interest.
Protocol Outline:
-
Cell Lysis: Lyse cells treated with or without this compound in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Gel Electrophoresis: Separate equal amounts of protein from each sample on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a protein-rich solution (e.g., bovine serum albumin or non-fat milk) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated forms of AKT (p-AKT at Ser473 and Thr308), S6K (p-S6K), and their total protein counterparts.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate that reacts with HRP to produce light, which is then detected on X-ray film or with a digital imager.
-
Data Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.
Visualizations
Signaling Pathway
Caption: The PI3K/AKT/mTOR signaling pathway and the action of this compound.
Experimental Workflow
Caption: Workflow for assessing this compound sensitivity in vitro.
Conclusion
The development of this compound represents a significant advancement in precision oncology, providing a targeted therapeutic option for patients with tumors harboring PIK3CA mutations. The strong correlation between the presence of these mutations and clinical benefit underscores the importance of molecular testing to guide treatment decisions. While acquired resistance remains a challenge, ongoing research into the underlying mechanisms is paving the way for the development of novel combination strategies and next-generation inhibitors to improve patient outcomes. A thorough understanding of the molecular intricacies of the PI3K/AKT/mTOR pathway and the effects of PIK3CA mutations is paramount for the continued development of effective therapies targeting this critical oncogenic driver.
References
- 1. Suppression of feedback loops mediated by PI3K/mTOR induces multiple over-activation of compensatory pathways: an unintended consequence leading to drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of Resistance to PI3K Inhibitors in Cancer: Adaptive Responses, Drug Tolerance and Cellular Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Perturbations due to Mutation (H1047R) in Phosphoinositide-3-kinase (PI3Kα) and Its Involvement in Oncogenesis: An in Silico Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PI3Kα oncogenic mutations weaken the interactions that stabilize the p110α/p85α heterodimer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Helical domain and kinase domain mutations in p110α of phosphatidylinositol 3-kinase induce gain of function by different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound: A Novel Therapy for Patients With PIK3CA-Mutated Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. cancerresearchuk.org [cancerresearchuk.org]
- 9. io.nihr.ac.uk [io.nihr.ac.uk]
- 10. Role of this compound in the Treatment of PIK3CA-Mutated Breast Cancer: Patient Selection and Clinical Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharmacytimes.com [pharmacytimes.com]
- 12. portlandpress.com [portlandpress.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Structural Effects of Oncogenic PI3Kα Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Somatic mutations in PI3Kα: structural basis for the enzyme activation and drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Investigating the Structure and Dynamics of the PIK3CA Wild-Type and H1047R Oncogenic Mutant | PLOS Computational Biology [journals.plos.org]
- 18. Abstract PO5-21-10: Efficacy and Safety of this compound in PIK3CA-mutated, hormone receptor-positive advanced breast cancer after a CDK4/6 inhibitor: An Open-label, Multi-centre, Prospective, Single Arm Clinical Trial | Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 19. mdpi.com [mdpi.com]
- 20. Allosteric PI3Kα Inhibition Overcomes On-target Resistance to Orthosteric Inhibitors Mediated by Secondary PIK3CA Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Allele-Specific PCR for PIK3CA Mutation Detection Using Phosphoryl Guanidine Modified Primers - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Allele-Specific PCR for PIK3CA Mutation Detection Using Phosphoryl Guanidine Modified Primers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 25. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. texaschildrens.org [texaschildrens.org]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Chemical Structure and Properties of Alpelisib
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Alpelisib, marketed under the brand names Piqray and Vijoice, is a first-in-class, orally bioavailable small molecule inhibitor that selectively targets the alpha-isoform of the phosphatidylinositol 3-kinase (PI3Kα).[1][2] Developed by Novartis, it represents a significant advancement in precision medicine, particularly for the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-), PIK3CA-mutated advanced or metastatic breast cancer.[3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental data related to this compound. Detailed experimental protocols and visual diagrams of its core signaling pathway are included to support further research and development efforts in the field of oncology.
Chemical Structure and Identification
This compound is a derivative of 2-aminothiazole and pyrrolidine. Its chemical identity is well-defined by several key identifiers.
| Identifier | Value |
| IUPAC Name | (2S)-N1-[4-methyl-5-[2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-4-yl]thiazol-2-yl]pyrrolidine-1,2-dicarboxamide |
| CAS Number | 1217486-61-7 |
| Molecular Formula | C₁₉H₂₂F₃N₅O₂S |
| SMILES | CC1=C(SC(=N1)NC(=O)N2CCC[C@H]2C(=O)N)C3=CC(=NC=C3)C(C)(C)C(F)(F)F |
Sources: PubChem, Wikipedia
Physicochemical Properties
The physicochemical properties of this compound are crucial for its formulation, delivery, and pharmacokinetic profile. It is a white to almost white powder.[4]
| Property | Value |
| Molecular Weight | 441.47 g/mol |
| Melting Point | ~208°C |
| Water Solubility | 0.00528 mg/mL (practically insoluble) |
| Solubility in DMSO | 88 mg/mL (199.33 mM) |
| pKa (Strongest Acidic) | 7.79 |
| pKa (Strongest Basic) | 2.81 |
| LogP | 2.76 |
Sources: DrugBank, FDA Access Data, Selleck Chemicals
Mechanism of Action and the PI3K/AKT/mTOR Signaling Pathway
This compound is a potent and selective inhibitor of the p110α catalytic subunit of phosphatidylinositol 3-kinase (PI3K).[5][6] In many cancers, particularly HR+ breast cancer, mutations in the PIK3CA gene lead to the constitutive activation of the PI3K/AKT/mTOR signaling pathway, promoting uncontrolled cell growth, proliferation, and survival.[5] this compound specifically targets the mutated p110α subunit, blocking the downstream signaling cascade.[5] This targeted inhibition leads to a reduction in cell proliferation and an increase in apoptosis in cancer cells harboring these mutations.[5]
PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a critical intracellular signaling network that regulates a wide range of cellular processes. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), which in turn activate PI3K. Activated PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT then phosphorylates a multitude of substrates, including the mTOR complex 1 (mTORC1), which ultimately leads to the regulation of protein synthesis, cell growth, and proliferation. The tumor suppressor PTEN negatively regulates this pathway by dephosphorylating PIP3 back to PIP2.
References
- 1. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PI3K inhibitors: review and new strategies - Chemical Science (RSC Publishing) DOI:10.1039/D0SC01676D [pubs.rsc.org]
- 3. The effect of the alpha-specific PI3K inhibitor this compound combined with anti-HER2 therapy in HER2+/PIK3CA mutant breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ascopubs.org [ascopubs.org]
- 6. vidiumah.com [vidiumah.com]
Off-Target Effects of Alpelisib in Preclinical Models: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpelisib (BYL719), a potent and selective inhibitor of the p110α catalytic subunit of phosphatidylinositol 3-kinase (PI3Kα), has emerged as a targeted therapy for PIK3CA-mutated cancers. While its on-target efficacy is well-documented, a thorough understanding of its off-target effects is crucial for a comprehensive safety and efficacy assessment in preclinical and clinical development. This technical guide provides a detailed overview of the known off-target effects of this compound in preclinical models, presenting quantitative data, experimental methodologies, and visual representations of relevant pathways and workflows.
Quantitative Assessment of this compound's Selectivity
The selectivity of this compound has been primarily characterized through in vitro biochemical assays against various protein kinases. The data consistently demonstrates high selectivity for PI3Kα over other Class I PI3K isoforms and a broader panel of kinases.
Table 1: this compound Activity against Class I PI3K Isoforms
| Target | IC50 (nM) | Fold Selectivity vs. PI3Kα |
| PI3Kα (p110α) | 4.6 | 1 |
| PI3Kβ (p110β) | 1,156 | ~251 |
| PI3Kδ (p110δ) | 290 | ~63 |
| PI3Kγ (p110γ) | 250 | ~54 |
Data sourced from in vitro biochemical assays.[1]
Broader Kinase Selectivity Profile
Comprehensive kinase profiling, such as that performed using the KINOMEscan™ platform, provides a broader view of a compound's selectivity across the human kinome. In such assays, the binding of a compound to a large panel of kinases is assessed, and the results are often reported as "percent of control," where a lower percentage indicates stronger binding.
A preclinical study of this compound indicated that against a wide range of protein kinases, there was at least a 50-fold selectivity window when compared to its potent inhibition of p110α.[2] This suggests a generally clean off-target kinase profile.
The HMS LINCS Project provides KINOMEscan™ data for this compound (BYL719) at a concentration of 10 µM. The data is presented as "percent of control," where a lower value signifies greater binding. While a comprehensive list is extensive, a selection of kinases with the lowest percent of control (indicating potential off-target interaction at this high concentration) is presented below. It is important to note that these interactions may not be physiologically relevant at therapeutic concentrations.
Table 2: Selected KINOMEscan™ Data for this compound (10 µM)
| Kinase | Percent of Control (%) |
| PIK3CA (p110α) | 0.1 |
| PIK3CB (p110β) | 3.5 |
| PIK3CD (p110δ) | 1.5 |
| PIK3CG (p110γ) | 0.9 |
| MTOR | 10 |
| PIK3C2A | 25 |
| PIK3C2B | 35 |
| PIK3C3 | 40 |
| ATM | 80 |
| ATR | 75 |
| DNAPK (PRKDC) | 60 |
Note: This is a partial list for illustrative purposes. The complete dataset can be accessed through the HMS LINCS Data Portal.
Experimental Protocols for Off-Target Assessment
A variety of in vitro and cellular assays are employed to characterize the off-target profile of kinase inhibitors like this compound.
In Vitro Kinase Assays
These assays directly measure the ability of a compound to inhibit the activity of a purified kinase. A common method involves the use of a radioactive isotope of ATP (e.g., ³²P-ATP or ³³P-ATP) and a substrate peptide or protein.
General Protocol:
-
Reaction Setup: A reaction mixture is prepared containing the purified kinase, a specific substrate, and a buffer solution with necessary cofactors (e.g., Mg²⁺).
-
Inhibitor Addition: this compound at various concentrations is added to the reaction mixture. A control reaction without the inhibitor is also prepared.
-
Initiation: The kinase reaction is initiated by the addition of radiolabeled ATP.
-
Incubation: The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
Termination: The reaction is stopped, often by the addition of a strong acid or a denaturing agent.
-
Detection: The phosphorylated substrate is separated from the unreacted ATP (e.g., via filtration or gel electrophoresis) and the amount of incorporated radioactivity is quantified.
-
Data Analysis: The percentage of kinase inhibition at each this compound concentration is calculated relative to the control, and the IC50 value is determined by fitting the data to a dose-response curve.
Workflow for In Vitro Kinase Assay
Caption: Workflow of a typical in vitro kinase assay.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to assess target engagement in a cellular context. It is based on the principle that the binding of a ligand (e.g., this compound) to its target protein stabilizes the protein against thermal denaturation.
General Protocol:
-
Cell Treatment: Intact cells are treated with this compound or a vehicle control.
-
Heating: The treated cells are heated to a range of temperatures.
-
Lysis and Fractionation: The cells are lysed, and the soluble fraction (containing non-denatured proteins) is separated from the precipitated, denatured proteins by centrifugation.
-
Protein Detection: The amount of the target protein remaining in the soluble fraction is quantified using methods such as Western blotting or mass spectrometry.
-
Data Analysis: A "melting curve" is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.
Workflow for Cellular Thermal Shift Assay (CETSA)
Caption: General workflow of a Cellular Thermal Shift Assay.
Proteomic Approaches for Off-Target Identification
Unbiased proteomic techniques, such as chemical proteomics using multiplexed inhibitor beads (MIBs) coupled with mass spectrometry, can be employed to identify a broader range of potential off-target interactions.
General Protocol:
-
Lysate Preparation: Protein lysates are prepared from cells or tissues of interest.
-
Affinity Chromatography: The lysate is incubated with affinity beads coupled with a panel of kinase inhibitors to capture a significant portion of the kinome.
-
Competitive Binding: In parallel, another lysate sample is pre-incubated with this compound before being added to the affinity beads.
-
Elution and Digestion: The proteins bound to the beads are eluted and digested into peptides.
-
Mass Spectrometry: The peptide mixtures are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the captured proteins.
-
Data Analysis: By comparing the protein profiles from the samples with and without this compound pre-incubation, proteins that are displaced by this compound can be identified as potential off-targets.
Signaling Pathways and Off-Target Considerations
The primary on-target effect of this compound is the inhibition of the PI3K/AKT/mTOR signaling pathway. However, off-target interactions, even if weak, could potentially modulate other signaling cascades.
PI3K/AKT/mTOR Signaling Pathway
Caption: The PI3K/AKT/mTOR signaling pathway inhibited by this compound.
While comprehensive proteomic studies specifically on this compound's off-targets are not widely published, the KINOMEscan data suggests that at high concentrations, this compound may interact with other PI3K-related kinases (e.g., mTOR, other PI3K classes) and potentially DNA damage response kinases like ATM, ATR, and DNAPK. However, the significantly higher concentrations required for these interactions make their physiological relevance in a preclinical setting questionable and warrant further investigation.
Conclusion
In preclinical models, this compound demonstrates a high degree of selectivity for its intended target, PI3Kα, over other PI3K isoforms and a broad range of other kinases. While some potential off-target interactions can be observed in high-throughput screening assays at high concentrations, these are generally orders of magnitude weaker than its on-target activity. The primary "off-target" toxicities observed in clinical settings, such as hyperglycemia, are often mechanism-based on-target effects due to the role of PI3Kα in insulin signaling. A thorough understanding of the methodologies used to assess selectivity and potential off-target binding is essential for the continued development and safe application of targeted therapies like this compound. Further unbiased proteomic studies could provide a more complete picture of the off-target landscape of this compound.
References
Methodological & Application
Application Notes and Protocols for Alpelisib in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpelisib, also known as BYL-719, is an orally bioavailable, potent, and selective inhibitor of the alpha-isoform of phosphatidylinositol 3-kinase (PI3Kα).[1][2][3] The PI3K/AKT/mTOR signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[4][5] Mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K, are common in various cancers, leading to the hyperactivation of this pathway.[4][6][7] this compound was the first PI3K inhibitor approved for treating breast cancer, specifically for HR-positive, HER2-negative, PIK3CA-mutated advanced or metastatic breast cancer.[1][8][9] Its high selectivity for the α-isoform makes it a valuable tool for investigating the role of PI3Kα in cancer biology and for preclinical evaluation in appropriate cancer models.[10][11] These application notes provide detailed protocols for the use of this compound in cell culture experiments.
Mechanism of Action
This compound selectively inhibits the p110α catalytic subunit of PI3K, which is encoded by the PIK3CA gene.[4][12] This inhibition prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream signaling proteins such as AKT. By blocking this crucial step, this compound effectively downregulates the entire PI3K/AKT/mTOR pathway, leading to decreased cell proliferation and increased programmed cell death (apoptosis) in cancer cells that depend on this pathway for survival.[1][12][13] this compound is approximately 50 times more potent against the p110α isoform than other class I PI3K isoforms (β, γ, δ).[6][10][14] Its efficacy is particularly pronounced in cancer cell lines harboring activating mutations in the PIK3CA gene.[3][5][14]
Data Presentation
Table 1: Physicochemical and Solubility Properties of this compound
| Property | Value | Source |
| Synonyms | BYL-719, NVP-BYL719, Piqray | [2][11][13][15] |
| CAS Number | 1217486-61-7 | [2][15] |
| Molecular Formula | C₁₉H₂₂F₃N₅O₂S | [2][15] |
| Molecular Weight | 441.47 g/mol | [2][15] |
| Solubility | ||
| DMSO | ≥ 83.33 mg/mL (188.76 mM); up to 240 mg/mL (543.64 mM) with sonication | [2][11][16] |
| Ethanol | ~2 mg/mL (4.53 mM) with sonication | [2] |
| Water | Insoluble | [16] |
| Storage | ||
| Powder | -20°C for up to 3 years | [2] |
| In Solvent (DMSO) | -80°C for up to 1 year | [2][16] |
Table 2: In Vitro Activity of this compound in Selected Cancer Cell Lines
| Cell Line | Cancer Type | PIK3CA Status | IC₅₀ Value | Incubation Time | Source |
| PIK3CA-Mutant | |||||
| T-47D | Breast Cancer | H1047R | ~0.1 - 0.5 µM | 7 days | [17] |
| MCF-7 | Breast Cancer | E545K | 0.43 - 0.53 µM | 72 hours / 7 days | [18] |
| SNU601 | Gastric Cancer | Mutant | ~2.1 µM | 72 hours | [19] |
| AGS | Gastric Cancer | Mutant | ~5.2 µM | 72 hours | [19] |
| MKN1 | Gastric Cancer | Mutant | ~3.9 µM | 72 hours | [19] |
| JuA1 | Canine Hemangiosarcoma | H1047L (heterozygous) | Sensitive | 48-72 hours | [14][20] |
| JuB4 | Canine Hemangiosarcoma | H1047L (homozygous) | Moderately Sensitive | 48-72 hours | [14][20] |
| PIK3CA-Wild Type | |||||
| MDA-MB-231 | Breast Cancer | Wild Type | High / Resistant | 7 days | [17] |
| SNU638 | Gastric Cancer | Wild Type | > 8.0 µM | 72 hours | [19] |
| SNU668 | Gastric Cancer | Wild Type | > 8.0 µM | 72 hours | [19] |
| Re21 | Canine Hemangiosarcoma | Wild Type | Less Sensitive | 48-72 hours | [20] |
Note: IC₅₀ values can vary significantly based on the assay method, cell density, and specific experimental conditions. The values presented are for comparative purposes.
Experimental Protocols
Preparation of this compound Stock Solution
Objective: To prepare a high-concentration stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound powder (e.g., Selleck Chemicals, MedChemExpress)
-
Anhydrous or molecular sieve-dried Dimethyl Sulfoxide (DMSO)[15][21]
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer and/or sonicator
Protocol:
-
Safety First: Handle this compound powder in a chemical fume hood or a designated containment area. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Calculation: Determine the required mass of this compound to achieve a desired stock concentration (e.g., 10 mM or 20 mM). Use the molecular weight (441.47 g/mol ) for calculations.
-
Formula: Mass (mg) = Desired Concentration (mM) × Volume (mL) × 0.44147
-
-
Dissolution: Add the appropriate volume of high-purity DMSO to the vial containing the this compound powder.[2]
-
Mixing: Vortex thoroughly to dissolve the powder. If necessary, use a sonicator to aid dissolution, as this is recommended for achieving higher concentrations.[2]
-
Sterilization: While the DMSO stock is generally considered sterile, it can be filter-sterilized through a 0.22 µm syringe filter if required for sensitive applications.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials to avoid repeated freeze-thaw cycles.[16] Store the aliquots at -80°C for long-term stability (up to 1 year).[2][16]
Cell Viability / Proliferation Assay (MTT or equivalent)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound in a specific cell line.
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well).[20] Allow cells to adhere and resume proliferation by incubating overnight at 37°C with 5% CO₂.
-
Drug Preparation: Prepare a series of this compound dilutions in complete culture medium from your DMSO stock. A typical concentration range to test is 0.01 µM to 50 µM.[20][22]
-
Vehicle Control: Prepare a vehicle control containing the highest concentration of DMSO used in the drug dilutions (typically ≤ 0.1%).
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.[20]
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[20]
-
Viability Measurement:
-
Add the viability reagent (e.g., MTT, WST-1, CellTiter-Glo) to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (typically 1-4 hours).
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the readings to the vehicle control wells (representing 100% viability).
-
Plot the normalized viability (%) against the logarithm of the this compound concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC₅₀ value.[19]
-
Western Blotting for PI3K Pathway Inhibition
Objective: To confirm the on-target effect of this compound by measuring the phosphorylation status of key downstream proteins like AKT and S6.
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with an effective concentration of this compound (e.g., 1-5 µM, determined from viability assays) or DMSO for a short duration (e.g., 2, 4, or 24 hours) to observe changes in signaling.[2]
-
Cell Lysis:
-
Place the plate on ice and wash cells twice with ice-cold PBS.
-
Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and collect the lysate. Incubate on ice for 30 minutes.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Normalize protein amounts for all samples, add Laemmli buffer, boil for 5 minutes, and load equal amounts of protein onto a polyacrylamide gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[23]
-
Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Incubate the membrane with primary antibodies against target proteins (e.g., phospho-AKT (Ser473), total AKT, phospho-S6, total S6, and a loading control like β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[23] A decrease in the ratio of phosphorylated protein to total protein in this compound-treated samples indicates successful pathway inhibition.[14][24]
Table 3: Recommended Primary Antibodies for Western Blotting
| Target Protein | Purpose |
| Phospho-AKT (Ser473) | Measures direct downstream effect of PI3K inhibition |
| Total AKT | Normalization control for Phospho-AKT |
| Phospho-S6 Ribosomal Protein | Measures downstream mTORC1 pathway activity |
| Total S6 Ribosomal Protein | Normalization control for Phospho-S6 |
| β-Actin or GAPDH | Loading control to ensure equal protein loading |
Troubleshooting and Considerations
-
Cell Line Authentication: Always use authenticated cell lines and regularly test for mycoplasma contamination to ensure reproducible results.[24]
-
Drug Solubility: this compound is poorly soluble in aqueous solutions. Ensure it is fully dissolved in DMSO before diluting in culture medium. If precipitation is observed in the medium, consider using a lower concentration or adding a small amount of a surfactant like Tween-80, though this may affect cell behavior.
-
Vehicle Control: The concentration of DMSO in the final culture medium should be kept constant across all treatments and should not exceed a level toxic to the cells (typically <0.5%, ideally ≤0.1%).
-
Off-Target Effects: While this compound is highly selective for PI3Kα, at very high concentrations, it may inhibit other PI3K isoforms (β, γ, δ).[2][11] Interpret results from high-dose experiments with caution.
-
Hyperglycemia: In clinical use, this compound is known to cause hyperglycemia.[9][25][26] While not a direct factor in standard cell culture, this is a critical consideration for in vivo studies and highlights the drug's systemic effects on glucose metabolism.[5]
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. This compound | BYL-719 | PI3Kα inhibitor | TargetMol [targetmol.com]
- 3. selleckchem.com [selleckchem.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. cancercareontario.ca [cancercareontario.ca]
- 6. Frontiers | The effect of the alpha-specific PI3K inhibitor this compound combined with anti-HER2 therapy in HER2+/PIK3CA mutant breast cancer [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. This compound: A Novel Therapy for Patients With PIK3CA-Mutated Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of this compound in the Treatment of PIK3CA-Mutated Breast Cancer: Patient Selection and Clinical Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanism of Action | PIQRAY® (this compound) tablets | HCP [piqray-hcp.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. What is the mechanism of this compound? [synapse.patsnap.com]
- 13. This compound - My Cancer Genome [mycancergenome.org]
- 14. In vitro anticancer effects of this compound against PIK3CA-mutated canine hemangiosarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. invivochem.cn [invivochem.cn]
- 16. selleckchem.com [selleckchem.com]
- 17. Anti-tumor effects of low-dose metronomic vinorelbine in combination with this compound in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
- 19. researchgate.net [researchgate.net]
- 20. spandidos-publications.com [spandidos-publications.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. nacalai.com [nacalai.com]
- 24. Short-term PI3K inhibition prevents breast cancer in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 25. accessdata.fda.gov [accessdata.fda.gov]
- 26. reference.medscape.com [reference.medscape.com]
Application Notes and Protocols for Alpelisib Treatment in Patient-Derived Xenografts (PDXs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpelisib, marketed as Piqray, is a potent and selective inhibitor of the p110α catalytic subunit of phosphatidylinositol 3-kinase (PI3K).[1][2][3][4] Activating mutations in the PIK3CA gene, which encodes the p110α subunit, are frequently observed in various cancers, leading to the hyperactivation of the PI3K/AKT/mTOR signaling pathway and promoting uncontrolled cell growth and proliferation.[1][2][3] this compound is the first approved PI3K inhibitor for patients with hormone receptor (HR)-positive, human epidermal growth factor receptor 2 (HER2)-negative, PIK3CA-mutated advanced or metastatic breast cancer.[1][2] Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, are a valuable preclinical tool for evaluating the efficacy of targeted therapies like this compound in a setting that closely mimics the patient's tumor biology.[5][6][7][8] These application notes provide a detailed protocol for the treatment of PDX models with this compound.
Mechanism of Action
This compound selectively inhibits the alpha isoform of PI3K, which is a key component of the PI3K/AKT/mTOR signaling pathway.[1][2][9] In cancers with PIK3CA mutations, this pathway is constitutively active, driving tumor growth. By inhibiting PI3Kα, this compound blocks the downstream signaling cascade, leading to decreased proliferation and increased apoptosis of cancer cells.[3]
Signaling Pathway
Caption: PI3K/AKT/mTOR Signaling Pathway Inhibition by this compound.
Experimental Protocols
PDX Model Establishment and Expansion
A detailed protocol for establishing and expanding PDX models is crucial for successful in vivo studies.
Materials:
-
Fresh patient tumor tissue
-
Sterile surgical instruments
-
Matrigel (optional)
-
Anesthesia (e.g., isoflurane)
-
Analgesics
Procedure:
-
Tumor Tissue Preparation:
-
Implantation:
-
Anesthetize the immunodeficient mouse.
-
Make a small incision in the flank region.[7]
-
Create a subcutaneous pocket using blunt dissection.
-
(Optional) Mix the tumor fragments with Matrigel to enhance engraftment.
-
Implant one to two tumor fragments into the subcutaneous pocket.[7]
-
Close the incision with surgical clips or sutures.
-
Administer analgesics as per institutional guidelines.
-
-
Tumor Growth Monitoring and Passaging:
-
Monitor the mice regularly for tumor growth by caliper measurements.[7]
-
When the tumor reaches a volume of approximately 1000-1500 mm³, euthanize the mouse and aseptically resect the tumor.[10]
-
A portion of the tumor can be cryopreserved for future use, and another portion can be passaged into new cohorts of mice for expansion.[7]
-
Caption: Experimental Workflow for this compound Treatment in PDX Models.
This compound Formulation and Administration
Formulation:
-
This compound is typically formulated for oral gavage. A common vehicle is 0.5% (w/v) methylcellulose in water.
-
Prepare the formulation fresh daily or as per stability data.
Administration:
-
The recommended route of administration for this compound in mice is oral gavage (PO).[11][12][13][14]
In Vivo Efficacy Study Design
Study Groups:
-
Vehicle Control Group: Mice receive the vehicle solution only.
-
This compound Treatment Group(s): Mice receive this compound at one or more dose levels.
Procedure:
-
Tumor Implantation and Cohort Formation:
-
Implant tumor fragments into a cohort of mice.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[7] This ensures an even distribution of tumor sizes at the start of the study.
-
-
Treatment:
-
Administer this compound or vehicle to the respective groups daily via oral gavage.
-
-
Tumor Volume Measurement:
-
Measure tumor dimensions with digital calipers two to three times per week.[7]
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Body Weight and Clinical Observations:
-
Monitor mouse body weight and general health status regularly to assess toxicity.
-
-
Study Endpoint:
-
The study can be terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³), or after a fixed duration of treatment.
-
At the endpoint, collect tumors and other tissues for further analysis (e.g., pharmacodynamics, histology).
-
Quantitative Data Presentation
The efficacy of this compound in various PIK3CA-mutant PDX models has been demonstrated in several studies. The following table summarizes representative data on dosing and tumor growth inhibition.
| PDX Model (Cancer Type) | PIK3CA Mutation | This compound Dose (mg/kg, PO, q.d.) | Treatment Duration | Tumor Growth Inhibition (TGI) (%) / Response | Reference |
| Breast Cancer (ER+) | E542K | 35 | Study completion | Sensitive (T/C ≤ 20%) | [12] |
| Breast Cancer (ER+) | E454K | 35 | Study completion | Sensitive (T/C ≤ 20%), with regression | [12] |
| Breast Cancer (ER+) | H1047R | 35 | Study completion | Sensitive (T/C ≤ 20%), with regression | [12] |
| Pancreatic Cancer | - | 40 | 2 weeks (5 days/week) | Significant reduction in tumor area | [13] |
| Biliary Tract Cancer | - | 50 | - | - | [14] |
| Osteosarcoma | - | 12.5 and 50 | 22-29 days | Significant reduction in tumor volume | [11] |
T/C: Treatment/Control. A T/C value of ≤ 20% is often considered indicative of significant antitumor activity.
Pharmacodynamic and Biomarker Analysis
To confirm the on-target activity of this compound, pharmacodynamic (PD) and biomarker analyses can be performed on tumor tissues collected at the end of the study.
Key Assays:
-
Western Blotting/Immunohistochemistry (IHC): To assess the phosphorylation status of key downstream effectors of the PI3K pathway, such as phospho-AKT (p-AKT) and phospho-S6 (p-S6). A decrease in the levels of these phosphoproteins in this compound-treated tumors indicates target engagement.
-
Gene Expression Analysis: To evaluate changes in the expression of genes regulated by the PI3K pathway.
-
PIK3CA Mutation Analysis: To confirm the presence of the activating mutation in the PDX model, which is a key determinant of sensitivity to this compound.[2][15]
Conclusion
This document provides a comprehensive protocol for the preclinical evaluation of this compound in patient-derived xenograft models. Adherence to these detailed methodologies will enable researchers to generate robust and reproducible data to assess the efficacy and mechanism of action of this compound in a clinically relevant setting. The use of well-characterized PDX models with defined PIK3CA mutation status is critical for the successful application of this protocol.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound: A Novel Therapy for Patients With PIK3CA-Mutated Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. This compound (Piqray) | Breast Cancer Now [breastcancernow.org]
- 5. Methodology to establish and measure PDX models [bio-protocol.org]
- 6. Protocol to establish patient-derived xenograft and organoid for radiosensitivity of esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Establishment of patient-derived xenograft models of adenoid cystic carcinoma to assess pre-clinical efficacy of combination therapy of a PI3K inhibitor and retinoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. aacrjournals.org [aacrjournals.org]
- 15. lbbc.org [lbbc.org]
Alpelisib In Vitro Assays: Measuring Cell Viability in Preclinical Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Alpelisib, marketed under the brand name Piqray, is a targeted therapy approved for the treatment of certain types of advanced breast cancer.[1] Its mechanism of action is centered on the inhibition of the phosphatidylinositol 3-kinase (PI3K) pathway, a critical signaling cascade that, when dysregulated, promotes cancer cell growth and proliferation.[2] Specifically, this compound is a potent and selective inhibitor of the p110α subunit of PI3K, which is frequently mutated and constitutively activated in a significant portion of breast cancers.[2][3] In vitro cell viability assays are fundamental tools for evaluating the efficacy of this compound in preclinical settings. These assays allow researchers to determine the concentration-dependent effects of the drug on cancer cell lines, most notably by calculating the half-maximal inhibitory concentration (IC50), a key metric for assessing a compound's potency. This document provides detailed protocols for commonly used in vitro assays to measure cell viability in response to this compound treatment, along with a summary of reported IC50 values and a visualization of the targeted signaling pathway.
Mechanism of Action: The PI3K/Akt Signaling Pathway
This compound exerts its therapeutic effect by targeting the PI3K/Akt/mTOR signaling pathway. In many cancers, mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K, lead to the persistent activation of this pathway, driving uncontrolled cell growth and survival.[2] this compound selectively inhibits the p110α isoform, thereby blocking the downstream signaling cascade that promotes cell proliferation and induces apoptosis in cancer cells.[2][3]
References
Application Note: Generation and Characterization of Alpelisib-Resistant Cancer Cell Line Models
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Alpelisib (BYL719) is a first-in-class, orally bioavailable small molecule inhibitor that specifically targets the p110α isoform of phosphatidylinositol 3-kinase (PI3K).[1][2] The PI3K/AKT/mTOR signaling pathway is one of the most frequently over-activated pathways in human cancers, playing a crucial role in cell growth, proliferation, survival, and metabolism.[2][3] Activating mutations in the PIK3CA gene, which encodes the p110α catalytic subunit, are common oncogenic drivers, particularly in hormone receptor-positive (HR+), HER2-negative breast cancer, occurring in approximately 40% of patients.[4] this compound is approved for use in combination with fulvestrant for the treatment of patients with this specific cancer subtype.[4][5]
Despite the initial efficacy of targeted therapies like this compound, the development of acquired resistance is a major clinical challenge that often leads to treatment failure.[6][7] Understanding the molecular mechanisms that drive this resistance is critical for developing next-generation therapeutic strategies and effective combination therapies.[8][9] In vitro models of acquired this compound resistance are indispensable tools for this research, enabling the study of resistance mechanisms and the preclinical evaluation of novel compounds.[10][11]
This application note provides detailed protocols for developing and characterizing this compound-resistant cancer cell lines through chronic, long-term drug exposure.
Signaling Pathway and Drug Mechanism
This compound selectively inhibits the PI3Kα isoform, preventing the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). This action blocks the downstream activation of key signaling nodes, including AKT and mTOR, thereby inhibiting cell proliferation and survival.
Experimental Workflow for Developing Resistant Models
The generation of a drug-resistant cell line is a long-term process that involves continuous selective pressure. The general workflow consists of determining the initial sensitivity of the parental cell line, followed by chronic drug exposure with gradually increasing concentrations, and finally, characterization of the newly established resistant line. This process can take anywhere from 6 to 12 months or longer.[12]
Protocols
Protocol 1: Generation of this compound-Resistant Cell Lines
This protocol describes the method of generating resistant cell lines by continuous exposure to incrementally increasing concentrations of this compound.[9][10]
Materials:
-
Parental cancer cell line of interest (e.g., PIK3CA-mutant breast cancer lines such as MCF7 or T47D)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (BYL719)
-
Dimethyl sulfoxide (DMSO)
-
Cell culture flasks (T-25, T-75)
-
Standard cell culture equipment (incubator, biosafety cabinet, centrifuge)
Procedure:
-
Prepare this compound Stock: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM). Store aliquots at -20°C or -80°C.
-
Determine Parental IC50: Before starting the resistance induction, determine the 50% inhibitory concentration (IC50) of this compound for the parental cell line using a cell viability assay (see Protocol 2).
-
Initiate Culture: Seed the parental cells in a T-25 flask. Once the cells reach 70-80% confluency, replace the medium with fresh medium containing a low concentration of this compound (e.g., starting at the IC10 or IC20 value).
-
Continuous Exposure and Dose Escalation:
-
Maintain the cells in the presence of the starting this compound concentration. Change the medium every 2-3 days.
-
Initially, a significant amount of cell death is expected. The surviving cells will begin to proliferate slowly.
-
Once the cells have adapted and are growing steadily at the current drug concentration (i.e., they can reach 70-80% confluency in a similar timeframe as the parental cells in drug-free media), passage them and increase the this compound concentration by a factor of 1.5 to 2.0.
-
Repeat this stepwise dose escalation process over several months.[10][12] The cells that survive and proliferate at each stage are selected and expanded.[10]
-
-
Establish the Resistant Line: The process is complete when the cells can stably proliferate in a concentration of this compound that is significantly higher (e.g., >10-fold the parental IC50) than the initial IC50.
-
Maintenance of Resistant Line: Once established, the resistant cell line should be continuously cultured in medium containing the final concentration of this compound to maintain the resistant phenotype.[13] For experiments, drug can be removed for one passage to avoid interference with acute treatments.[13]
Protocol 2: Confirmation of Resistance via Cell Viability Assay
To confirm the resistant phenotype, the IC50 of the newly generated cell line is determined and compared to the parental line. Assays like CCK-8, MTT, or resazurin reduction are commonly used.[11][14]
Materials:
-
Parental and putative this compound-resistant cells
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound and DMSO
-
Cell Viability Reagent (e.g., Cell Counting Kit-8 (CCK-8), MTT, or Resazurin)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest logarithmic growth phase cells and seed them into 96-well plates at an optimized density (e.g., 5,000-10,000 cells/well). Incubate overnight to allow for cell adherence.[11]
-
Drug Treatment: Prepare a serial dilution of this compound in complete medium. Concentrations should span a wide range to cover the expected IC50 values for both parental and resistant cells.
-
Remove the overnight culture medium and replace it with 100 µL of the medium containing the various this compound concentrations. Include a "vehicle control" (DMSO only) and a "blank" (medium only).
-
Incubation: Incubate the plates for a period relevant to the cell line's doubling time (e.g., 72 hours).
-
Viability Measurement (CCK-8 Example):
-
Data Analysis:
-
Subtract the blank absorbance from all other readings.
-
Calculate cell viability as a percentage relative to the vehicle control: (OD_treated / OD_control) * 100.
-
Plot the percentage of viability against the log-transformed drug concentration and use a non-linear regression model to calculate the IC50 value.
-
Protocol 3: Molecular Characterization via Western Blot
Western blotting is used to investigate changes in the PI3K/AKT/mTOR signaling pathway that may underlie resistance. A common mechanism of resistance is the reactivation of this pathway despite the presence of the inhibitor.[8]
Materials:
-
Parental and this compound-resistant cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membrane and transfer equipment
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT(Ser473), anti-total AKT, anti-p-S6, anti-total S6, anti-PTEN, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction: Lyse cells in RIPA buffer, quantify protein concentration using the BCA assay.[15][16]
-
SDS-PAGE: Denature 20-30 µg of protein per sample and separate by size on an SDS-PAGE gel.[15]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.[17]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.[17]
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17]
-
Detection: After final washes, apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Compare the phosphorylation status of key pathway proteins (e.g., AKT, S6) between parental and resistant cells, both at baseline and after acute this compound treatment. Loss of PTEN expression can also be assessed.[8]
Data Presentation
Quantitative data from cell viability assays should be summarized to clearly demonstrate the shift in drug sensitivity.
Table 1: Comparison of this compound IC50 Values in Parental and Resistant Cell Lines.
| Cell Line | Parental IC50 (µM) | This compound-Resistant (AR) IC50 (µM) | Resistance Index (Fold Change) |
|---|---|---|---|
| MCF7 (PIK3CA H1047R) | 0.45 ± 0.06 | 5.2 ± 0.8 | ~11.6 |
| T47D (PIK3CA E545K) | 0.38 ± 0.04 | 4.1 ± 0.5 | ~10.8 |
| SNU601-R (Gastric) | 0.51 ± 0.03 | 10.3 ± 0.4 | ~20.2 |
| AGS-R (Gastric) | 0.94 ± 0.05 | 11.2 ± 0.5 | ~11.9 |
Data are presented as mean ± SD from representative experiments. The Resistance Index is calculated as (IC50 of Resistant Line) / (IC50 of Parental Line). A fold change of 3-10 or higher is typically considered evidence of resistance.[10] Data for SNU601-R and AGS-R are adapted from a study on gastric cancer cell lines.[6][8]
Mechanisms of this compound Resistance
The developed cell line models can be used to investigate various mechanisms of acquired resistance. These mechanisms often involve the reactivation of the PI3K pathway or the activation of parallel "bypass" signaling pathways.
Known mechanisms that can be explored include:
-
Loss of PTEN function: Deletion or mutation of the PTEN tumor suppressor, a negative regulator of the pathway, can lead to pathway reactivation.[4][6][8]
-
Secondary PIK3CA mutations: New mutations in the PIK3CA gene can emerge that prevent this compound from binding to its target.[4][18]
-
Activation of bypass pathways: Upregulation of parallel signaling cascades, such as the MAPK pathway, can sustain cell proliferation and survival independently of PI3K signaling.[18]
-
Receptor Tyrosine Kinase (RTK) Activation: Increased expression or activation of upstream RTKs can provide a stronger signal to the PI3K pathway or other survival pathways.[4]
References
- 1. Targeting PI3K/AKT/mTOR Signaling Pathway in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iris.unimore.it [iris.unimore.it]
- 3. PI3K/AKT/mTOR signaling pathway: an important driver and therapeutic target in triple-negative breast cancer | springermedizin.de [springermedizin.de]
- 4. Allosteric PI3Kα Inhibition Overcomes On-target Resistance to Orthosteric Inhibitors Mediated by Secondary PIK3CA Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of Resistance to PI3K Inhibitors in Cancer: Adaptive Responses, Drug Tolerance and Cellular Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ar.iiarjournals.org [ar.iiarjournals.org]
- 8. Development of Acquired Resistance in this compound-treated Gastric Cancer Cells With PIK3CA Mutations and Overcoming Strategies | Anticancer Research [ar.iiarjournals.org]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. In vitro Development of Chemotherapy and Targeted Therapy Drug-Resistant Cancer Cell Lines: A Practical Guide with Case Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubcompare.ai [pubcompare.ai]
- 16. Western blotting of PI3K/AKT /mTOR signaling pathway-related proteins [bio-protocol.org]
- 17. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. FGFR1 overexpression promotes resistance to PI3K inhibitor this compound in luminal breast cancer cells through receptor tyrosine kinase signaling-mediated activation of the estrogen receptor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Alpelisib Preparation for In Vivo Administration
Introduction
Alpelisib, also known as BYL-719, is a potent and selective oral inhibitor of the p110α catalytic subunit of phosphatidylinositol 3-kinase (PI3K).[1] Activating mutations in the PIK3CA gene, which encodes the p110α subunit, are common in various cancers, leading to the hyperactivation of the PI3K/AKT/mTOR signaling pathway.[2][3] This pathway is crucial for regulating cell growth, proliferation, survival, and metabolism.[4] this compound demonstrates antitumor activity by specifically targeting mutated PIK3CA, thereby inhibiting downstream signaling.[1][5] Its efficacy has been demonstrated in both in vitro and in vivo models, particularly in tumors harboring PIK3CA mutations.[6][7] These notes provide detailed protocols for the preparation and administration of this compound for preclinical in vivo research.
Signaling Pathway of this compound
This compound exerts its therapeutic effect by inhibiting PI3Kα, a key upstream kinase in the PI3K/AKT/mTOR pathway. Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting proteins with pleckstrin-homology (PH) domains, such as AKT and PDK1, to the plasma membrane.[4] This colocalization facilitates the phosphorylation and subsequent activation of AKT. Activated AKT then phosphorylates a multitude of downstream targets, including mTOR, to promote cell growth and survival.[4] By inhibiting PI3Kα, this compound prevents the production of PIP3, thereby blocking the activation of AKT and suppressing the entire downstream signaling cascade.[1][8]
Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following tables summarize dosages and formulations for this compound used in various preclinical in vivo models.
Table 1: this compound Dosage and Administration in Rodent Models
| Animal Model | Cancer Cell Line/Type | Dosage | Administration Route | Study Duration | Reference |
| Rj:NMRI-nude mice | Human HOS-MNNG osteosarcoma | 50 mg/kg, daily | Oral gavage | 29 days | [9] |
| C57Bl/6J mice | Mouse MOS-J osteosarcoma | 12.5 mg/kg and 50 mg/kg, daily | Oral gavage | 22 days | [9] |
| Nude mice | Rat1-myr-p110α xenografts | 12.5-50 mg/kg, daily | Oral gavage | 8 days | [5] |
| Nude mice | HCC1954 breast cancer xenografts | 30 mg/kg, daily | Oral gavage | ~15 days | [10] |
| NOD/SCID mice | PPC pancreatic tumor xenografts | 40 mg/kg, 5 days/week | Oral gavage | 2 weeks | [11] |
| Middle-aged C57BL/6J mice | Aging study | 0.3 g/kg in diet (~3.6 mg/kg/day) | Dietary | 6 weeks | [12][13] |
| Female Sprague Dawley rats | Pharmacokinetic study | 1 mg/kg, single dose | Intravenous (IV) | N/A | [9] |
Table 2: Reported In Vivo Formulations for this compound
| Vehicle Composition | Resulting Solution | Recommended Use | Reference |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Clear Solution / Suspension | Oral Gavage | [5][9] |
| 1% Carboxymethylcellulose (CMC), 0.5% Tween-80 in Saline | Suspended Solution | Oral Gavage | [9] |
| 0.5% Methylcellulose, 0.5% Tween-80 in Saline | Suspended Solution | Oral Gavage | [5][9] |
| PEG400 / Acidified Water (0.1 N HCl, pH 3.5) (20:80 v/v) | Dissolved Solution | Oral Gavage | [10] |
| 10% DMSO, 90% Corn Oil | Clear Solution | Oral Gavage | [9] |
| Standard Rodent Chow | Medicated Diet | Dietary Administration | [12] |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage (Suspension)
This protocol is suitable for preparing a suspension of this compound, which is common due to its low aqueous solubility.
Materials:
-
This compound powder
-
Vehicle components (e.g., Methylcellulose or CMC, Tween-80)
-
Saline solution (0.9% NaCl)
-
Sterile conical tubes (15 mL or 50 mL)
-
Magnetic stirrer and stir bar or vortex mixer
-
Ultrasonic bath (recommended)
Procedure:
-
Calculate Required Amounts: Determine the total volume of dosing solution needed based on the number of animals, their average weight, and the dosing volume (e.g., 10 mL/kg). Calculate the total mass of this compound required for the desired concentration (e.g., for a 40 mg/kg dose in a 25g mouse at 10 mL/kg, the concentration is 4 mg/mL).
-
Prepare the Vehicle:
-
Prepare a 0.5% methylcellulose or 1% CMC solution with 0.5% Tween-80 in saline.
-
To do this, first create a stock of the suspending agent (methylcellulose/CMC) in a portion of the saline, which may require heating or stirring for an extended period to fully dissolve.
-
Add Tween-80 to the remaining saline.
-
Combine the two solutions to achieve the final vehicle concentration.
-
-
Weigh this compound: Accurately weigh the calculated amount of this compound powder and place it into a sterile conical tube.
-
Formulate the Suspension:
-
Add a small amount of the prepared vehicle to the this compound powder to create a paste. This helps to wet the powder and prevent clumping.
-
Gradually add the remaining vehicle to the tube while continuously vortexing or stirring.
-
Once all the vehicle is added, cap the tube and vortex vigorously for 2-3 minutes.
-
-
Sonication: To ensure a homogenous suspension, place the tube in an ultrasonic water bath for 10-15 minutes.[9]
-
Storage and Use: This suspension should be prepared fresh daily. Stir or vortex the suspension immediately before each gavage administration to ensure uniform drug delivery.
Protocol 2: Preparation of this compound for Oral Gavage (Solubilized Formulation)
This protocol uses a co-solvent system to achieve a clear solution, which may improve bioavailability.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline solution (0.9% NaCl)
-
Sterile conical tubes
Procedure:
-
Calculate Required Amounts: As described in Protocol 1, calculate the necessary mass of this compound and total volume of the final solution.
-
Sequential Dissolution: The order of solvent addition is critical.[5][9]
-
Add the required volume of DMSO to the accurately weighed this compound powder in a sterile tube (e.g., for a final solution of 10% DMSO, use 1 mL of DMSO for a 10 mL total volume).
-
Vortex or sonicate until the this compound is completely dissolved in the DMSO.
-
Add the required volume of PEG300 (e.g., 4 mL for a 40% final concentration) and mix thoroughly until the solution is clear.
-
Add the required volume of Tween-80 (e.g., 0.5 mL for a 5% final concentration) and mix again.
-
Finally, add the saline solution dropwise while mixing to reach the final volume (e.g., 4.5 mL for a 45% final concentration). The solution may become a microemulsion or suspension upon addition of saline.
-
-
Storage and Use: This formulation should be prepared fresh before use. Visually inspect for any precipitation before administration.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for an in vivo efficacy study using this compound in a xenograft mouse model.
Caption: General workflow for an in vivo this compound xenograft study.
References
- 1. Targeting PI3K/AKT/mTOR Signaling Pathway in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Role of this compound in the Treatment of PIK3CA-Mutated Breast Cancer: Patient Selection and Clinical Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 5. This compound | BYL-719 | PI3Kα inhibitor | TargetMol [targetmol.com]
- 6. Piqray, Vijoice (this compound) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 7. novartis.com [novartis.com]
- 8. researchgate.net [researchgate.net]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. Frontiers | The effect of the alpha-specific PI3K inhibitor this compound combined with anti-HER2 therapy in HER2+/PIK3CA mutant breast cancer [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Efficacy of Providing the PI3K p110α Inhibitor BYL719 (this compound) to Middle-Aged Mice in Their Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes: Immunohistochemistry for Biomarkers of Alpelisib Response
For Research, Scientific, and Drug Development Professionals
Introduction to Alpelisib (PIQRAY®)
This compound is a first-in-class, oral, α-specific phosphatidylinositol 3-kinase (PI3K) inhibitor.[1][2] It is approved by the FDA, in combination with fulvestrant, for the treatment of postmenopausal women, and men, with hormone receptor (HR)-positive, human epidermal growth factor receptor 2 (HER2)-negative, PIK3CA-mutated, advanced or metastatic breast cancer following progression on or after an endocrine-based regimen.[1][3] The PI3K/AKT/mTOR pathway is the most commonly mutated pathway in HR+ advanced breast cancer, and activating mutations in the PIK3CA gene are found in approximately 40% of patients.[4][5] These mutations lead to hyperactivation of the PI3Kα isoform, promoting tumor progression.[4][6] this compound selectively inhibits this isoform, thereby blocking the aberrant signaling and reducing tumor cell proliferation and survival.[4][7] The clinical efficacy of this compound is contingent on the presence of a PIK3CA mutation, making biomarker testing mandatory.[3] While this is primarily performed using molecular methods like PCR and Next-Generation Sequencing (NGS), immunohistochemistry (IHC) serves as a powerful and widely accessible tool to investigate the status of the PI3K pathway by assessing the expression of key regulatory proteins and downstream effectors.
Mechanism of Action and the PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell cycle, proliferation, survival, and metabolism.[4] The pathway is typically activated when a growth factor binds to a receptor tyrosine kinase (RTK) on the cell surface. This recruits and activates Class I PI3K. The catalytic subunit of PI3K, p110α (encoded by PIK3CA), then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating kinases such as AKT and PDK1. Activated AKT proceeds to phosphorylate a host of downstream targets, including the mTOR complex 1 (mTORC1), which ultimately promotes protein synthesis and cell growth.
This pathway is negatively regulated by the tumor suppressor Phosphatase and Tensin Homolog (PTEN), which dephosphorylates PIP3 back to PIP2, terminating the signal. Activating mutations in PIK3CA or loss of PTEN function can lead to constitutive, growth factor-independent activation of the pathway, a hallmark of many cancers.[8][9] this compound exerts its therapeutic effect by specifically inhibiting the p110α subunit, thus blocking the conversion of PIP2 to PIP3 and shutting down the oncogenic signaling cascade.[1][4]
Caption: PI3K pathway showing this compound's inhibitory action on p110α.
Key IHC Biomarkers for Pathway Status
While PIK3CA mutation status is the definitive predictive biomarker for this compound, IHC can provide crucial, complementary information about the functional state of the PI3K pathway.
-
PIK3CA Mutant-Specific Proteins: The development of antibodies that specifically recognize mutant forms of the p110α protein (e.g., H1047R, E545K) offers a direct way to visualize the presence of the oncogenic driver. While not yet a standard companion diagnostic, this method is a key area of research for correlating protein expression with drug response.
-
PTEN Expression: PTEN is a critical negative regulator of the pathway. Loss of PTEN protein expression, detectable by IHC, leads to PI3K pathway hyperactivation, sometimes independently of PIK3CA mutation status.[8][10] Studies have shown that PTEN loss can mediate resistance to certain therapies but may also indicate sensitivity to PI3K pathway inhibitors.[10][11] Therefore, IHC for PTEN provides a functional readout of a key tumor suppressor's status.[12][13]
-
Phosphorylated AKT (p-AKT): The phosphorylation of AKT at sites like Serine 473 is a hallmark of PI3K pathway activation.[14] Detecting p-AKT by IHC serves as a direct downstream indicator that the pathway is functionally active, regardless of the specific upstream alteration (PIK3CA mutation, PTEN loss, or RTK activation).
Quantitative Data Summary
The following tables summarize key data from clinical trials and biomarker studies, highlighting the importance of PIK3CA status and other pathway alterations.
Table 1: Efficacy of this compound in the SOLAR-1 Phase III Trial [5][15][16]
| Cohort (by Tumor Tissue Test) | Treatment Arm | Median Progression-Free Survival (PFS) | Hazard Ratio (95% CI) |
|---|---|---|---|
| PIK3CA-Mutant | This compound + Fulvestrant | 11.0 months | 0.65 (0.50 - 0.85) |
| Placebo + Fulvestrant | 5.7 months | ||
| PIK3CA Wild-Type | This compound + Fulvestrant | 7.4 months | 0.85 (0.58 - 1.25) |
| | Placebo + Fulvestrant | 5.6 months | |
Table 2: Exploratory Analysis of PTEN Status from SOLAR-1 [12]
| Biomarker Subgroup (NGS) | Treatment Arm | Number of Patients (n) | Median PFS Benefit |
|---|---|---|---|
| PTEN loss, no PIK3CA alteration | This compound + Fulvestrant | 19 | Improved mPFS vs. Placebo |
| Any PIK3CA alteration | this compound + Fulvestrant | 239 | Improved mPFS vs. Placebo |
Table 3: Biomarker Concordance Between Primary and Metastatic Tumors [13]
| Biomarker | Status | Discordance Rate | Notes |
|---|---|---|---|
| PIK3CA Mutation | Gain or Loss | 18% | 5 cases of loss, 4 cases of gain from primary to metastasis. |
| PTEN Loss (by IHC) | Gain or Loss | 26% | 5 cases of PTEN loss, 8 cases of PTEN gain from primary to metastasis. |
Experimental Workflow for IHC Biomarker Assessment
The workflow for assessing PI3K pathway biomarkers via IHC involves several critical steps from sample acquisition to clinical interpretation.
Caption: Standard workflow for IHC biomarker analysis in research.
Detailed Experimental Protocols
The following are representative protocols for the IHC detection of key biomarkers related to the PI3K pathway. Note: These are for research use only and should be optimized for individual laboratory conditions, antibodies, and detection systems.
Protocol 1: Immunohistochemistry for PTEN Expression
This protocol is designed to assess the presence or loss of PTEN protein in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
1. Materials and Reagents:
-
FFPE tissue sections (4-5 µm) on charged slides.
-
Xylene and graded ethanol series for deparaffinization.
-
Antigen Retrieval Buffer: Citrate Buffer (10 mM, pH 6.0).
-
Peroxide Block: 3% Hydrogen Peroxide.
-
Protein Block: Serum-free protein block solution.
-
Primary Antibody: Mouse anti-Human PTEN monoclonal antibody (e.g., Dako, Clone 6H2.1).[13][17]
-
Detection System: HRP-polymer-based detection system for mouse antibodies.
-
Substrate-Chromogen: DAB (3,3'-Diaminobenzidine).
-
Counterstain: Hematoxylin.
-
Mounting Medium.
2. Procedure:
-
Deparaffinization and Rehydration:
-
Incubate slides in Xylene (2 changes, 5 min each).
-
Rehydrate through graded ethanol: 100% (2 changes, 3 min each), 95% (2 min), 70% (2 min).
-
Rinse in distilled water.
-
-
Antigen Retrieval:
-
Place slides in a staining dish with Citrate Buffer (pH 6.0).
-
Heat in a pressure cooker or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature (approx. 20 min).
-
Rinse slides in wash buffer (e.g., TBS or PBS).
-
-
Staining:
-
Apply Peroxide Block for 10 minutes to quench endogenous peroxidase activity. Rinse.
-
Apply Protein Block for 20 minutes to reduce non-specific background staining.
-
Incubate with primary anti-PTEN antibody (diluted according to manufacturer's instructions) for 60 minutes at room temperature in a humidified chamber.
-
Rinse slides thoroughly with wash buffer.
-
Incubate with HRP-polymer secondary antibody for 30 minutes.
-
Rinse slides thoroughly with wash buffer.
-
Apply DAB chromogen solution for 5-10 minutes, or until desired stain intensity is reached.
-
Rinse slides with distilled water to stop the reaction.
-
-
Counterstaining and Mounting:
-
Counterstain with Hematoxylin for 1-2 minutes.
-
"Blue" the slides in running tap water.
-
Dehydrate through graded ethanol and clear in xylene.
-
Coverslip with a permanent mounting medium.
-
3. Interpretation and Scoring:
-
Positive Control: Normal breast tissue or stromal cells within the sample, which should show strong cytoplasmic and/or nuclear staining.[13][17]
-
Negative Control: Slide stained without primary antibody.
-
Localization: PTEN staining is primarily cytoplasmic but can also be nuclear.
-
Scoring - H-Score: A semi-quantitative method. H-Score = Σ (I × PC), where 'I' is the intensity score (0=negative, 1=weak, 2=moderate, 3=strong) and 'PC' is the percentage of cells (0-100) at that intensity. The final score ranges from 0 to 300. In some studies, an H-score <10 has been used to define PTEN loss.[12]
-
Scoring - Percentage Method: A simplified approach defining PTEN loss as staining in less than 10% of tumor cells, regardless of intensity, in the presence of a valid internal positive control.[18][19]
Protocol 2: IHC for Phosphorylated AKT (p-AKT Ser473)
This protocol assesses the activation state of the PI3K pathway by detecting a key downstream phosphorylation event.
1. Materials and Reagents:
-
FFPE tissue sections (4-5 µm) on charged slides.
-
Reagents for deparaffinization and rehydration.
-
Antigen Retrieval Buffer: EDTA Buffer (1 mM, pH 8.0).
-
Peroxide Block and Protein Block.
-
Primary Antibody: Rabbit anti-p-AKT (Ser473) monoclonal antibody.
-
Detection System: HRP-polymer-based detection system for rabbit antibodies.
-
DAB Chromogen, Hematoxylin, and Mounting Medium.
2. Procedure:
-
Deparaffinization and Rehydration: As described in Protocol 1.
-
Antigen Retrieval:
-
Use EDTA Buffer (pH 8.0) and heat at 95-100°C for 20-30 minutes.
-
Cool and rinse as previously described.
-
-
Staining:
-
Follow the same steps for blocking (peroxide and protein) as in Protocol 1.
-
Incubate with primary anti-p-AKT antibody (diluted according to manufacturer's instructions) for 60 minutes at room temperature or overnight at 4°C.
-
Rinse and apply HRP-polymer secondary antibody for 30 minutes.
-
Rinse and apply DAB chromogen.
-
Rinse with distilled water.
-
-
Counterstaining and Mounting: As described in Protocol 1.
3. Interpretation and Scoring:
-
Positive Control: Breast carcinoma tissue known to have high PI3K pathway activation.
-
Localization: p-AKT staining can be cytoplasmic and/or nuclear.
-
Scoring: Scoring is typically semi-quantitative, evaluating both the percentage of positive tumor cells and the staining intensity (weak, moderate, strong). An H-score can be calculated as described for PTEN. A pre-defined H-score cutoff would be required to classify tumors as "high" or "low" for pathway activation.
References
- 1. This compound: A Novel Therapy for Patients With PIK3CA-Mutated Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical and biomarker results from phase I/II study of PI3K inhibitor this compound plus nab-paclitaxel in HER2-negative metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. novartis.com [novartis.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Mechanism of Action | PIQRAY® (this compound) tablets | HCP [piqray-hcp.com]
- 8. mdpi.com [mdpi.com]
- 9. Can improved use of biomarkers alter the fate of PI3K pathway inhibitors in the clinic? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PTEN Loss Mediates Cross-Resistance to CDK4/6 and PI3Ka Inhibitors in Breast Cancer - Mass General Advances in Motion [advances.massgeneral.org]
- 11. Alterations in PTEN and ESR1 promote clinical resistance to this compound plus aromatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. PTEN, PIK3CA, p-AKT, and p-p70S6K Status: Association with Trastuzumab Response and Survival in Patients with HER2-Positive Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. SOLAR-1 Study Design | PIQRAY® (this compound) tablets | HCP [piqray-hcp.com]
- 16. onclive.com [onclive.com]
- 17. PI3K Pathway Mutations and PTEN Levels in Primary and Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Immunohistochemistry for PTEN testing in HR +/HER2˗ metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Immunohistochemistry for PTEN testing in HR +/HER2˗ metastatic breast cancer | springermedizin.de [springermedizin.de]
Troubleshooting & Optimization
Improving Alpelisib solubility for in vitro assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the solubility of Alpelisib for in vitro assays. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and key data summaries to facilitate your research.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my this compound difficult to dissolve?
A1: this compound is a lipophilic compound that is practically insoluble in water and ethanol.[1][2] Its solubility is highly dependent on the solvent system and pH. The compound is more soluble in organic solvents like DMSO and shows slightly better solubility in acidic aqueous solutions (pH 1.0) compared to neutral or basic solutions.[1]
Q2: What is the recommended solvent for creating a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is the most effective and commonly used solvent for preparing high-concentration stock solutions of this compound.[2][3] It is crucial to use fresh, anhydrous (moisture-free) DMSO, as absorbed moisture can significantly reduce the solubility of the compound.[2]
Q3: My this compound precipitated after I diluted my DMSO stock solution in my aqueous cell culture medium. What should I do?
A3: This is a common issue known as "precipitation upon dilution." It occurs because this compound is poorly soluble in the aqueous environment of the culture medium. Here are several troubleshooting steps:
-
Reduce Final DMSO Concentration: While DMSO is an excellent solvent for the stock solution, its concentration in the final culture medium should typically be kept low (often below 0.1% to 0.5%) to avoid solvent-induced cytotoxicity. However, a slightly higher DMSO concentration might be necessary to maintain solubility. Always run a vehicle control to assess the effect of the solvent on your cells.
-
Lower the Stock Solution Concentration: If you are using a very high concentration stock (e.g., >100 mM), try preparing a lower concentration stock (e.g., 10 mM or 20 mM). This reduces the magnitude of the concentration gradient when diluting into the aqueous medium, which can sometimes prevent precipitation.[4]
-
Use a Co-Solvent System: For challenging applications, a multi-component solvent system can be used to improve solubility in the final working solution. Formulations including PEG300 and Tween 80 along with DMSO have been developed, particularly for in vivo studies, and this principle can be adapted for in vitro work if necessary.[3][5]
-
Warm the Medium: Gently warming the cell culture medium to 37°C before and during the addition of the this compound stock solution can help keep the compound in solution.[6]
-
Increase Dilution Volume: Add the this compound stock solution to a larger volume of medium and mix thoroughly and immediately to ensure rapid dispersion.
Q4: I see a precipitate in my media even before adding this compound. What could be the cause?
A4: Precipitates in fresh media can be caused by several factors, including temperature shifts causing salts or proteins to fall out of solution, incorrect pH, or residual detergents on glassware.[6] If you observe a precipitate in your media, try warming it to 37°C and swirling gently.[6] If the precipitate remains, it is best to discard the medium to ensure experimental consistency.[6]
Q5: How should I store my this compound stock solution?
A5: this compound powder should be stored at -20°C for long-term stability (up to 3 years).[3] Once dissolved in a solvent like DMSO, the stock solution should be stored at -80°C for long-term storage (up to 1 year).[3] It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture into the DMSO.[3]
Quantitative Data: this compound Solubility
The following table summarizes the solubility of this compound in various solvents, providing a quick reference for preparing solutions.
| Solvent/Solvent System | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 83.33 - 240 | 188.76 - 543.64 | Sonication and use of fresh, anhydrous DMSO is recommended.[3][5][7] |
| Ethanol | < 2 | < 4.53 | Poorly soluble. Sonication may be required.[3] |
| Water | Insoluble (~0.02) | Insoluble | Practically insoluble at neutral pH.[1][2] |
| 10% DMSO + 90% Corn Oil | ≥ 2.08 | ≥ 4.71 | Clear solution. Primarily for in vivo use.[5] |
| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | ≥ 2.08 | ≥ 4.71 | Clear solution. Primarily for in vivo use.[5] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 441.47 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer and/or sonicator
Methodology:
-
Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh 4.41 mg of this compound powder and place it into a sterile vial.
-
Solvent Addition: Add 100 µL of anhydrous, sterile DMSO to the vial containing the this compound powder. This will yield a final concentration of 100 mM.
-
Dissolution: Tightly cap the vial and vortex thoroughly for 2-5 minutes. If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes until the solution is clear.[3] Visually inspect the solution against a light source to ensure no solid particles remain.
-
Aliquoting and Storage: Aliquot the clear stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -80°C.
Protocol 2: Preparation of a Working Solution for Cell-Based Assays
Materials:
-
100 mM this compound stock solution in DMSO (from Protocol 1)
-
Pre-warmed (37°C) sterile cell culture medium
-
Sterile polypropylene tubes
Methodology:
-
Thaw Stock Solution: Remove one aliquot of the 100 mM this compound stock solution from the -80°C freezer and thaw it at room temperature.
-
Serial Dilution (Recommended): To minimize precipitation, perform a serial dilution. For example, to achieve a final concentration of 10 µM in your assay:
-
First, dilute the 100 mM stock 1:100 in pre-warmed sterile medium to create an intermediate 1 mM solution (e.g., add 2 µL of stock to 198 µL of medium). Vortex immediately and gently.
-
Next, dilute the 1 mM intermediate solution 1:100 in your final volume of pre-warmed cell culture medium (e.g., add 10 µL of the 1 mM solution to 990 µL of medium for a final volume of 1 mL).
-
-
Direct Dilution (Alternative): Alternatively, for a 1:1000 dilution (e.g., to achieve a 100 µM final concentration from a 100 mM stock), add the stock solution dropwise to the pre-warmed medium while gently vortexing or swirling the tube to ensure rapid and even dispersion.
-
Final Check: Before adding the final working solution to your cells, ensure it is clear and free of any visible precipitate. The final concentration of DMSO in this example would be 0.1%. Always include a vehicle control (medium with 0.1% DMSO) in your experiment.
Visual Guides: Diagrams
PI3K/AKT/mTOR Signaling Pathway
Caption: this compound specifically inhibits the PI3Kα subunit, blocking downstream signaling.[8][9][10]
Experimental Workflow for this compound Solution Preparation
Caption: A standard workflow for preparing this compound for in vitro experiments.
Troubleshooting Logic for Solubility Issues
Caption: A decision tree to diagnose and solve this compound precipitation issues.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | BYL-719 | PI3Kα inhibitor | TargetMol [targetmol.com]
- 4. researchgate.net [researchgate.net]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
Technical Support Center: Troubleshooting Inconsistent Results in Alpelisib Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during in vitro experiments with Alpelisib.
Frequently Asked Questions (FAQs)
Q1: Why am I observing high variability in this compound's IC50 values in my cell viability assays, even within the same cell line?
A1: Inconsistent IC50 values for this compound can arise from several factors related to experimental conditions and cell line characteristics. Here are some potential causes and troubleshooting steps:
-
Cell Line Integrity and Passage Number:
-
Cause: Genetic drift can occur in cell lines over multiple passages, leading to changes in their sensitivity to drugs.
-
Troubleshooting: Use cell lines with a low passage number and ensure they are sourced from a reputable cell bank. Regularly perform cell line authentication.
-
-
Inconsistent Cell Seeding Density:
-
Cause: The initial number of cells seeded can influence the final assay readout and, consequently, the calculated IC50 value.
-
Troubleshooting: Ensure a uniform single-cell suspension before seeding and use a consistent seeding density across all experiments.
-
-
Variability in Drug Preparation and Storage:
-
Cause: this compound stability can be affected by storage conditions and the solvent used.[1][2] The drug is slightly soluble at acidic pH and insoluble at neutral or higher pH.[3]
-
Troubleshooting: Prepare fresh this compound solutions in a suitable solvent like DMSO.[1] Aliquot stock solutions to avoid repeated freeze-thaw cycles and store them at -80°C for long-term use.[1]
-
-
Assay-Specific Variability:
-
Cause: The type of viability assay used (e.g., MTT, CellTiter-Glo) and the incubation time can impact the results.
-
Troubleshooting: Optimize the incubation time for your specific cell line. For example, some studies have used a 72-hour incubation period.[1] Ensure that the chosen assay is appropriate for your experimental goals.
-
-
Cell-to-Cell Variability in PI3K Pathway Activation:
-
Cause: Even within a genetically identical cell population, there can be cell-to-cell variability in the activation of the PI3K pathway.[4]
-
Troubleshooting: While difficult to control, being aware of this intrinsic biological variability is important for data interpretation.
-
Q2: My cells are showing resistance to this compound. What are the potential mechanisms and how can I investigate them?
A2: Acquired resistance to this compound is a significant challenge.[5][6] Several mechanisms can contribute to this phenomenon. Here's how to explore them:
-
Loss of PTEN Function:
-
Mechanism: Loss of the tumor suppressor PTEN is a clinically relevant resistance mechanism to this compound.[5][7] PTEN normally counteracts PI3K signaling.[8]
-
Investigation: Perform western blotting to check for the absence of PTEN protein expression in your resistant cells compared to the parental, sensitive cells.
-
-
Secondary Mutations in PIK3CA:
-
Mechanism: The emergence of secondary mutations in the PIK3CA gene can lead to resistance.[9]
-
Investigation: Conduct DNA sequencing of the PIK3CA gene in your resistant cell lines to identify any new mutations that may have arisen during prolonged exposure to this compound.
-
-
Activation of Alternative Signaling Pathways:
-
Mechanism: Resistant cells can activate alternative survival pathways to bypass the PI3Kα inhibition. This can include the activation of SRC, STAT1, and AKT signaling pathways.[5][6] In some cases, mTOR signaling can be activated through SGK3.[10]
-
Investigation: Use western blotting to probe for the phosphorylation and activation of key proteins in alternative pathways (e.g., p-SRC, p-STAT1, p-AKT, p-mTOR).
-
-
Downregulation of FOXO3:
Q3: I am not seeing the expected decrease in phosphorylated Akt (p-Akt) levels after this compound treatment in my western blot. What could be wrong?
A3: This is a common issue when assessing the activity of PI3K inhibitors. Here are several troubleshooting steps to consider:
-
Suboptimal Antibody or Protocol:
-
Cause: The anti-p-Akt antibody may not be specific or sensitive enough, or the western blot protocol may need optimization.
-
Troubleshooting:
-
Use a well-validated antibody for p-Akt (e.g., from Cell Signaling Technology).[12]
-
Block the membrane with 5% BSA in TBST, as milk contains phosphoproteins that can cause high background.[13]
-
Ensure that your lysis buffer contains phosphatase inhibitors to preserve the phosphorylation status of proteins.[12][14][15]
-
Include a positive control where Akt phosphorylation is known to be high.[12]
-
-
-
Incorrect this compound Concentration or Treatment Time:
-
Cause: The concentration of this compound may be too low, or the treatment time too short to see a significant effect.
-
Troubleshooting: Perform a dose-response and time-course experiment to determine the optimal conditions for inhibiting p-Akt in your specific cell line. Some studies have shown effects after just a few hours of treatment.[16]
-
-
Activation of Feedback Loops or Alternative Pathways:
-
Cause: Inhibition of PI3Kα can sometimes lead to the activation of feedback loops or other PI3K isoforms (like PI3Kβ) that can still phosphorylate Akt.[5]
-
Troubleshooting: Investigate the phosphorylation status of other downstream effectors of the PI3K pathway, such as p-S6, to get a more complete picture of pathway inhibition.
-
Q4: What are some known off-target effects or toxicities of this compound that might explain unexpected phenotypes in my in vitro experiments?
A4: While this compound is a specific PI3Kα inhibitor, it can have off-target effects and on-target toxicities that manifest in cell culture.[17][18]
-
Hyperglycemia-related Effects:
-
Mechanism: A major on-target effect of this compound is hyperglycemia, which is related to the role of the PI3K pathway in glucose metabolism.[19][20][21]
-
In Vitro Relevance: Changes in glucose metabolism in your cultured cells could lead to unexpected phenotypes related to cell growth and survival. Be mindful of the glucose concentration in your cell culture medium.
-
-
Effects on Other PI3K Isoforms:
-
Mechanism: Although highly specific for PI3Kα, this compound can inhibit other PI3K isoforms at higher concentrations (IC50 values for PI3Kγ, δ, and β are ~250 nM, ~290 nM, and ~1200 nM, respectively, compared to ~5 nM for PI3Kα).[17][22]
-
In Vitro Relevance: If you are using high concentrations of this compound, you may be observing effects due to the inhibition of other PI3K isoforms.
-
-
Other Reported Adverse Events:
-
Clinical Observations: In clinical settings, other common adverse events include diarrhea, rash, and fatigue.[23][24][25]
-
In Vitro Relevance: While the direct translation of these systemic effects to in vitro models is not always clear, they highlight the broader biological impact of PI3Kα inhibition that could influence cellular behavior.
-
Data Presentation: this compound IC50 Values in Cancer Cell Lines
The following table summarizes reported IC50 values for this compound in various cancer cell lines to provide a reference for expected potency. Note that these values can vary depending on the specific experimental conditions.
| Cell Line | Cancer Type | PIK3CA Status | This compound IC50 (µM) | Reference |
| KPL4 | HER2+ Breast Cancer | Mutant | ~0.185 - 0.288 | [26][27] |
| HCC1954 | HER2+ Breast Cancer | Mutant | ~0.185 - 0.288 | [26][27] |
| SKBR3 | HER2+ Breast Cancer | Wild-Type | > 1 | [26][27][28] |
| BT474 | HER2+ Breast Cancer | Mutant | ~0.185 - 0.288 | [26][27] |
| JIMT1 | HER2+ Breast Cancer | Wild-Type | Resistant | [26] |
| Detroit562 | Head and Neck Cancer | - | 1.10 | [1] |
| SNU-1076 | Head and Neck Cancer | - | 6.82 | [1] |
| JuA1 | Canine Hemangiosarcoma | Mutant | 7.39 (72h) | [29] |
| JuB4 | Canine Hemangiosarcoma | Mutant | 18.23 (72h) | [29] |
| Re21 | Canine Hemangiosarcoma | Wild-Type | 26.63 (72h) | [29] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well (typically 10% of the culture volume) and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blotting for PI3K Pathway Proteins (p-Akt, Akt)
-
Cell Lysis: After drug treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[14][15]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[13] For phospho-antibodies, BSA is generally recommended.[13]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-Akt Ser473, anti-total Akt) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 8. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Visualizations
Caption: PI3K/AKT/mTOR signaling pathway with this compound inhibition.
Caption: Experimental workflow for assessing this compound's effects.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Cell-to-cell variability in PI3K protein level regulates PI3K-AKT pathway activity in cell populations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Acquired Resistance in this compound-treated Gastric Cancer Cells With PIK3CA Mutations and Overcoming Strategies | Anticancer Research [ar.iiarjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Cell line-specific network models of ER+ breast cancer identify potential PI3Kα inhibitor resistance mechanisms and drug combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PI3K pathway alterations in cancer: variations on a theme - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Allosteric PI3Kα Inhibition Overcomes On-target Resistance to Orthosteric Inhibitors Mediated by Secondary PIK3CA Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms of Resistance to PI3K Inhibitors in Cancer: Adaptive Responses, Drug Tolerance and Cellular Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Short-term PI3K inhibition prevents breast cancer in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. PI3K inhibitors: review and new strategies - Chemical Science (RSC Publishing) DOI:10.1039/D0SC01676D [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. This compound (Piqray) | Breast Cancer Now [breastcancernow.org]
- 20. Real world outcomes with this compound in metastatic hormone receptor-positive breast cancer patients: A single institution experience - PMC [pmc.ncbi.nlm.nih.gov]
- 21. This compound: A Novel Therapy for Patients With PIK3CA-Mutated Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. file.medchemexpress.com [file.medchemexpress.com]
- 23. breastcancer.org [breastcancer.org]
- 24. Clinical Review - this compound (Piqray) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. karger.com [karger.com]
- 26. The effect of the alpha-specific PI3K inhibitor this compound combined with anti-HER2 therapy in HER2+/PIK3CA mutant breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. P110α inhibitor this compound exhibits a synergistic effect with pyrotinib and reverses pyrotinib resistant in HER2+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 29. In vitro anticancer effects of this compound against PIK3CA-mutated canine hemangiosarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Alpelisib Toxicity in Preclinical Studies
This guide provides researchers, scientists, and drug development professionals with practical troubleshooting advice and frequently asked questions (FAQs) to manage and minimize toxicities associated with Alpelisib in a preclinical setting.
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during in vivo and in vitro experiments involving this compound.
Hyperglycemia
Q1: Why does this compound cause hyperglycemia?
A1: Hyperglycemia is a common, on-target effect of this compound.[1][2] this compound is a selective inhibitor of the p110α isoform of phosphatidylinositol 3-kinase (PI3Kα).[3] The PI3K/AKT signaling pathway is crucial for insulin-mediated glucose uptake and metabolism in peripheral tissues like skeletal muscle and adipose tissue.[4] By inhibiting PI3Kα, this compound impairs this signaling cascade, leading to insulin resistance, reduced glucose uptake, and consequently, elevated blood glucose levels.[1][4] This effect is typically rapid, with hyperglycemia often observed within the first two weeks of treatment.[1][3]
Q2: How can I proactively manage or mitigate this compound-induced hyperglycemia in my animal models?
A2: Several strategies can be implemented to manage hyperglycemia in preclinical models:
-
Dietary Modification: A ketogenic or reduced-carbohydrate diet has been shown in murine models to effectively reduce blood glucose and insulin spikes associated with this compound treatment.[5]
-
Metformin Co-administration: Metformin is a first-line therapy for managing this compound-induced hyperglycemia.[1][6] It can help lower blood glucose and, due to its insulin-lowering effects, may even enhance the anti-cancer efficacy of this compound.[1] Pre-emptive administration of metformin before starting this compound can be considered for high-risk models.[2]
-
SGLT2 Inhibitors: Sodium-glucose co-transporter 2 (SGLT2) inhibitors, such as dapagliflozin, have been effective in preclinical models at normalizing blood glucose and reducing insulin levels when used with this compound, without compromising its anti-tumor activity.[5][7]
Q3: My animal model is experiencing severe hyperglycemia. What is the recommended course of action?
A3: For severe hyperglycemia (e.g., fasting plasma glucose >250 mg/dL), it is recommended to interrupt this compound treatment.[5][8] Initiate or adjust antihyperglycemic therapy (e.g., metformin). Once glucose levels are controlled (e.g., ≤160 mg/dL), this compound can be resumed at a reduced dose.[8] If severe hyperglycemia persists for an extended period (e.g., >21 days) despite intervention, permanent discontinuation of this compound for that subject should be considered.[8]
Q4: Will treating hyperglycemia interfere with the anti-tumor efficacy of this compound?
A4: No, in fact, managing hyperglycemia may enhance this compound's efficacy. Preclinical models suggest that the hyperinsulinemia resulting from this compound-induced hyperglycemia can reactivate the PI3K pathway, potentially providing a survival mechanism for cancer cells and reducing the drug's effectiveness.[1][9] Therefore, interventions like metformin that lower insulin levels may potentiate the anticancer effects of this compound.[1]
Cutaneous and Other Common Toxicities
Q1: What are the other common toxicities associated with this compound in preclinical studies?
A1: Besides hyperglycemia, other frequently observed adverse events in studies include diarrhea, rash, nausea, and decreased appetite.[10][11] Diarrhea and rash are considered on-target effects of PI3Kα inhibition.[11]
Q2: How can I manage this compound-induced rash in my animal models?
A2: Prophylactic use of antihistamines may reduce the onset and severity of rash.[11][12] If a rash develops, treatment with topical corticosteroids can be considered for management.[13]
Q3: What is the recommended management for this compound-induced diarrhea?
A3: For mild to moderate diarrhea, ensure animal models have adequate hydration.[8] Anti-diarrheal medications, such as loperamide, can be used to manage symptoms.[14] If severe diarrhea occurs, this compound dose interruption or reduction may be necessary.[14]
Section 2: Quantitative Data Summary
The following tables summarize key quantitative data regarding this compound toxicities from clinical studies, which can help inform preclinical study design and monitoring.
Table 1: Incidence of Common this compound-Associated Adverse Events (All Grades)
| Adverse Event | Pooled Absolute Risk (AR) | 95% Confidence Interval |
| Hyperglycemia | 59% | 0.51–0.66 |
| Diarrhea | 56% | - |
| Nausea | 44% | - |
| Rash | 38% | - |
| Decreased Appetite | 34% | - |
| Fatigue | 34% | - |
| (Data sourced from a meta-analysis of 11 trials with 511 patients).[15][16] |
Table 2: Incidence of Grade 3/4 (Severe) this compound-Associated Adverse Events
| Adverse Event | Pooled Absolute Risk (AR) | 95% Confidence Interval |
| Hyperglycemia | 28% | 0.21–0.37 |
| Rash | 10% | 0.08–0.13 |
| Diarrhea | 7% | - |
| (Data sourced from a meta-analysis and the SOLAR-1 trial).[14][15][16] |
Section 3: Visualized Pathways and Workflows
Diagram 1: this compound's Impact on the Insulin Signaling Pathway
Caption: this compound inhibits PI3Kα, blocking AKT activation and preventing glucose uptake, leading to hyperglycemia.
Diagram 2: Preclinical Experimental Workflow for Toxicity Management
Caption: Workflow for an in vivo study evaluating this compound efficacy and toxicity mitigation strategies.
Diagram 3: Troubleshooting Logic for Hyperglycemia in Animal Models
Caption: A decision-making flowchart for managing hyperglycemia during preclinical this compound studies.
Section 4: Key Experimental Protocols
Protocol: Monitoring and Management of Hyperglycemia in a Rodent Xenograft Model
Objective: To monitor for and manage this compound-induced hyperglycemia during an in vivo efficacy study.
Materials:
-
Calibrated glucometer and test strips
-
Lancets for tail vein puncture
-
This compound formulation
-
Metformin formulation (e.g., in drinking water or for oral gavage)
-
Animal restraint device
Procedure:
-
Baseline Measurement: Before initiating treatment, measure and record the baseline fasting blood glucose for all animals. Fasting is typically achieved by removing food for 4-6 hours.
-
Treatment Initiation: Begin administration of this compound and any co-therapies (e.g., Metformin) as per the study design.
-
Frequent Initial Monitoring: For the first two weeks of treatment, measure fasting blood glucose 2-3 times per week to detect the typical early onset of hyperglycemia.[1]
-
Ongoing Monitoring: After the initial two weeks, monitoring frequency can be reduced to once per week if glucose levels are stable.
-
Data Collection: At each time point, record the animal's ID, body weight, tumor measurements, and fasting blood glucose level.
-
Intervention (as per Troubleshooting Logic - Diagram 3):
-
Mild-to-Moderate Hyperglycemia (160-250 mg/dL): If not already part of the treatment group, initiate metformin therapy.
-
Severe Hyperglycemia (>250 mg/dL): Temporarily suspend this compound administration. Continue metformin and monitor glucose daily. Once glucose returns to ≤160 mg/dL, resume this compound at the next lower dose level.[8]
-
-
Endpoint: Collect terminal blood samples for comprehensive metabolic analysis.
Protocol: Western Blot for PI3K Pathway Inhibition
Objective: To confirm the on-target pharmacodynamic effect of this compound by measuring the phosphorylation status of downstream PI3K pathway proteins.
Materials:
-
Tumor or tissue lysates from treated and control animals
-
Protein extraction buffer (e.g., RIPA buffer) with phosphatase and protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-p-AKT (Ser473), anti-total AKT, anti-p-S6, anti-total S6, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Protein Extraction: Homogenize harvested tumor tissues or cell pellets in ice-cold lysis buffer. Centrifuge to pellet debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer and add Laemmli sample buffer. Boil samples for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane and run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-AKT) overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify band intensity using software like ImageJ. A decrease in the ratio of phosphorylated protein to total protein (e.g., p-AKT/total AKT) in this compound-treated samples compared to vehicle controls indicates successful pathway inhibition.[17]
References
- 1. Management Strategies for Hyperglycemia Associated with the α-Selective PI3K Inhibitor this compound for the Treatment of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A multidisciplinary approach to optimizing care of patients treated with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | this compound-Induced Diabetes Mellitus: Case Report, Pharmacodynamics and Management Considerations [frontiersin.org]
- 5. Considerations for Management of this compound Induced Hyperglycemia [adcesconnect.org]
- 6. droracle.ai [droracle.ai]
- 7. SGLT2 inhibition improves PI3Kα inhibitor-induced hyperglycemia: findings from preclinical animal models and from patients in the BYLieve and SOLAR-1 trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Management of toxicity to isoform α-specific PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. Body composition measures as a determinant of this compound related toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A multidisciplinary approach to optimizing care of patients treated with this compound [escholarship.org]
- 13. A systematic review and meta-analysis of selected toxicity endpoints of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tga.gov.au [tga.gov.au]
- 15. oncotarget.com [oncotarget.com]
- 16. oncotarget.com [oncotarget.com]
- 17. researchgate.net [researchgate.net]
Alpelisib Technical Support Center: Troubleshooting Batch-to-Batch Variability
Welcome to the technical support center for Alpelisib. This resource is designed for researchers, scientists, and drug development professionals to address common issues and troubleshoot variability that may arise during experimentation with this compound.
Frequently Asked Questions (FAQs)
Q1: We are observing significant differences in the IC50 value of this compound between different lots. What could be the cause?
A1: Batch-to-batch variability in the half-maximal inhibitory concentration (IC50) of this compound can stem from several factors. It is crucial to first verify the purity and identity of each lot. Small differences in impurity profiles between batches can affect the compound's effective concentration and activity. Additionally, the solid-state properties of the compound, such as crystallinity and salt form, can influence its solubility and dissolution rate in your assay medium, leading to inconsistent results. We recommend obtaining a certificate of analysis (CoA) for each batch to compare purity and other specified parameters. Proper storage and handling are also critical; exposure to light, moisture, or improper temperatures can lead to degradation.
Q2: Our recent batch of this compound shows reduced inhibition of Akt phosphorylation in our Western blot experiments compared to previous batches. How can we troubleshoot this?
A2: A decrease in the inhibition of downstream targets like phosphorylated Akt (p-Akt) can be due to issues with the this compound stock solution or the experimental setup. First, ensure that your this compound stock solutions are freshly prepared from the solid compound. This compound is practically insoluble in water and has pH-dependent solubility.[1] Inconsistent dissolution can lead to a lower effective concentration. We recommend preparing stock solutions in a suitable solvent like DMSO and storing them in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[2] It is also important to re-validate the potency of each new batch with a standard cell line and assay. Furthermore, variations in cell density, passage number, and serum concentration in the culture medium can all impact the activation of the PI3K/Akt pathway and, consequently, the apparent efficacy of this compound.
Q3: We are seeing unexpected off-target effects or cellular toxicity with a new lot of this compound. What should we investigate?
A3: Unexpected toxicity or off-target effects can be concerning and may be linked to impurities in the specific batch of this compound. Review the certificate of analysis for any differences in the impurity profile compared to previous lots. It is also advisable to perform a dose-response curve for cell viability to determine if the therapeutic window has shifted. Consider the solvent used to dissolve this compound, as high concentrations of solvents like DMSO can be toxic to some cell lines. If possible, confirming the identity and purity of the compound using analytical methods such as HPLC or mass spectrometry can provide definitive answers.
Q4: How critical are the storage and handling conditions for this compound in maintaining its activity?
A4: Storage and handling are critical for maintaining the stability and activity of this compound. The compound should be stored in its original packaging, protected from moisture.[3] For long-term storage, it is advisable to follow the manufacturer's recommendations, which typically involve storing the solid compound at a controlled room temperature or refrigerated, away from light. Once in solution, this compound is more susceptible to degradation. Stock solutions should be stored at low temperatures, and repeated freeze-thaw cycles should be avoided by preparing small-volume aliquots.[2]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving issues related to the batch-to-batch variability of this compound.
Table 1: Troubleshooting Inconsistent this compound Activity
| Observed Issue | Potential Cause | Recommended Action |
| Variable IC50 Values | 1. Compound Purity/Identity: Differences in purity or the presence of inactive isomers between batches. 2. Solubility Issues: Incomplete dissolution of this compound in the assay medium. 3. Assay Conditions: Variations in cell density, incubation time, or reagent concentrations. | 1. Obtain and compare the Certificate of Analysis for each batch. If possible, independently verify purity via HPLC. 2. Ensure complete dissolution of the stock solution. Consider sonication. Prepare fresh dilutions for each experiment. 3. Standardize all assay parameters and use internal controls. |
| Reduced p-Akt Inhibition | 1. Degraded this compound: Improper storage or handling of stock solutions. 2. Cellular Resistance: Development of resistance in the cell line over time. 3. Suboptimal Assay Conditions: Issues with antibody quality or Western blot protocol. | 1. Prepare fresh this compound stock solutions from the solid compound. Avoid repeated freeze-thaw cycles. 2. Use a fresh vial of cells with a known low passage number. 3. Validate the p-Akt antibody and optimize the Western blot protocol. |
| Unexpected Cytotoxicity | 1. Toxic Impurities: Presence of cytotoxic impurities in a specific batch. 2. Solvent Toxicity: High concentration of the solvent (e.g., DMSO) in the final assay volume. 3. Incorrect Dosing: Errors in calculating the final concentration. | 1. Review the impurity profile on the CoA. Consider testing a different batch. 2. Ensure the final solvent concentration is below the toxicity threshold for your cell line (typically <0.5%). 3. Double-check all calculations for dilutions. |
Experimental Protocols
Protocol 1: Determination of this compound IC50 using a Cell Viability Assay (MTT-based)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to obtain a range of concentrations (e.g., 0.01 µM to 100 µM).
-
Treatment: Remove the overnight culture medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Assay: Add MTT reagent to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the log of the this compound concentration. Use a non-linear regression model to calculate the IC50 value.
Protocol 2: Western Blot for p-Akt (Ser473) Inhibition
-
Cell Treatment: Plate cells and allow them to adhere. Treat the cells with varying concentrations of this compound (and a vehicle control) for a specified time (e.g., 2-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Prepare samples for electrophoresis by adding Laemmli buffer and boiling for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against p-Akt (Ser473) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total Akt or a housekeeping protein like GAPDH.
Visualizations
Caption: PI3K/Akt signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing this compound efficacy.
References
Technical Support Center: Interpreting Unexpected Off-Target Effects of Alpelisib
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected off-target effects of Alpelisib in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the known "on-target" but potentially unexpected side effects of this compound?
A1: The most significant "on-target" side effect of this compound is hyperglycemia (high blood sugar).[1][2][3][4] While expected due to the role of the PI3K pathway in insulin signaling, the severity can be surprising and requires careful monitoring and management in experimental systems.[1][2][3][4] Inhibition of the PI3K-alpha isoform by this compound disrupts the normal metabolic functions of insulin, leading to decreased glucose uptake in tissues and increased glucose production by the liver.[1] Other common, mechanistically-linked adverse events include diarrhea and rash .[3][5][6][7]
Q2: Are there truly "off-target" effects of this compound that are not directly related to PI3Kα inhibition?
A2: this compound is highly selective for the p110α isoform of PI3K.[5][8][9][10] However, at higher concentrations, it can inhibit other PI3K isoforms (p110β, p110γ, p110δ), which could lead to off-target effects.[5][8] Some studies suggest that certain side effects might be due to off-target inhibition of other kinases, although this is less well-characterized.[11] If you observe cellular effects that cannot be explained by PI3Kα pathway inhibition, consider the possibility of off-target kinase activity, especially if using high concentrations of the drug.
Q3: My cells are showing resistance to this compound even though they have a PIK3CA mutation. What could be the cause?
A3: Acquired resistance to this compound is a significant challenge. Several mechanisms have been identified, including:
-
Loss of PTEN function: PTEN is a tumor suppressor that counteracts PI3K signaling. Its loss can lead to pathway reactivation despite this compound treatment.
-
Secondary mutations in PIK3CA: New mutations in the PIK3CA gene can alter the drug-binding pocket, preventing this compound from effectively inhibiting the kinase.
-
Activation of alternative signaling pathways: Cells can compensate for PI3K inhibition by upregulating other pro-survival pathways, such as the MAPK/ERK pathway or SRC/STAT1 signaling.
Q4: I'm observing unexpected levels of apoptosis in my cell line after this compound treatment. Is this a known effect?
A4: Yes, this compound can induce apoptosis in cancer cells, particularly those with PIK3CA mutations.[12][13][14] This is considered an on-target effect, as the PI3K/AKT pathway is a key regulator of cell survival. This compound-induced apoptosis is often mediated by the modulation of pro-apoptotic (e.g., Bim) and anti-apoptotic (e.g., Mcl-1) proteins.[13][14] If the level of apoptosis is higher or lower than expected, it could be due to the specific genetic background of your cell line or the activation of other signaling pathways.
Troubleshooting Guides
Issue 1: Unexpectedly high levels of hyperglycemia or metabolic changes in cell culture or animal models.
-
Possible Cause: This is a known on-target effect of this compound due to its role in the insulin signaling pathway.[1][2] The degree of hyperglycemia can vary between cell lines and animal models.
-
Troubleshooting/Experimental Protocols:
-
Monitor Glucose Levels: Regularly measure glucose levels in your cell culture medium or animal blood samples.
-
Western Blot for PI3K Pathway Downstream Effectors: Assess the phosphorylation status of key proteins in the insulin signaling pathway, such as AKT and S6K, to confirm pathway inhibition.
-
Metabolic Assays: Perform glucose uptake assays or Seahorse assays to directly measure the impact of this compound on cellular metabolism.
-
Issue 2: Cells show initial sensitivity to this compound but then resume proliferation.
-
Possible Cause: Development of acquired resistance. This could be due to genetic changes (e.g., PTEN loss, secondary PIK3CA mutations) or activation of bypass signaling pathways.
-
Troubleshooting/Experimental Protocols:
-
Sequence PIK3CA and PTEN: Analyze the genetic sequence of these genes in your resistant cell population to check for new mutations.
-
Phospho-Kinase Array: Use a phospho-kinase array to screen for the activation of alternative signaling pathways (e.g., MAPK, STAT).
-
Combination Therapy: Test the combination of this compound with inhibitors of the identified bypass pathway (e.g., a MEK inhibitor if the MAPK pathway is activated).
-
Issue 3: Inconsistent results or high variability between experiments.
-
Possible Cause: Inconsistent drug preparation, cell line instability, or variations in experimental conditions.
-
Troubleshooting/Experimental Protocols:
-
Fresh Drug Aliquots: Prepare fresh aliquots of this compound from a new stock for each experiment to avoid degradation.
-
Cell Line Authentication: Regularly authenticate your cell lines to ensure they have not been misidentified or contaminated.
-
Standardize Protocols: Ensure all experimental parameters (cell seeding density, treatment duration, reagent concentrations) are consistent across all experiments.
-
Quantitative Data
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | PIK3CA Mutation Status | IC50 (nM) | Reference |
| Kasumi-1 | Acute Myeloid Leukemia | Not Reported | 440 | [8] |
| MCF7 | Breast Cancer | E545K | 430 - 530 | [8] |
| T47D | Breast Cancer | H1047R | 185 - 288 | [15] |
| BT-474 | Breast Cancer | K111N | 5780 | [5] |
| SKBR-3 | Breast Cancer | Wild-Type | >1000 | [15] |
| SNU601 | Gastric Cancer | Not Reported | Not Reported | |
| AGS | Gastric Cancer | Not Reported | Not Reported | |
| MKN1 | Gastric Cancer | Not Reported | Not Reported |
Table 2: Common Adverse Events of this compound in Clinical Trials (All Grades)
| Adverse Event | Frequency (%) | Reference |
| Hyperglycemia | 59 - 65 | [6][7][16] |
| Diarrhea | 56 - 58 | [6][7][16] |
| Nausea | 44 - 50 | [6][7][16] |
| Rash | 38 - 52 | [6][7][16] |
| Decreased Appetite | 42 | [16] |
| Fatigue | 31 | [16] |
Experimental Protocols
Western Blot for p-AKT and p-S6K
-
Cell Lysis: Lyse this compound-treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-AKT (Ser473), total AKT, p-S6K (Thr389), and total S6K overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize bands using an ECL substrate and an imaging system.
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[5][12]
-
Drug Treatment: Treat cells with a serial dilution of this compound for 72 hours.
-
MTT Addition: Add MTT reagent (0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.[5][12]
-
Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.
-
IC50 Calculation: Plot the percentage of cell viability versus drug concentration and calculate the IC50 value.
Apoptosis (Caspase-Glo 3/7) Assay
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound for the desired time.[8][17][18][19]
-
Reagent Addition: Add an equal volume of Caspase-Glo 3/7 Reagent to each well.[8][17][18][19]
-
Incubation: Incubate the plate at room temperature for 1-2 hours.[17][18][19]
-
Luminescence Measurement: Measure luminescence using a plate reader.
Signaling Pathways and Workflows
References
- 1. PI3K-targeting strategy using this compound to enhance the antitumor effect of paclitaxel in human gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]
- 7. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ar.iiarjournals.org [ar.iiarjournals.org]
- 9. Proteomic Sample Preparation Guidelines for Biological Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 10. This compound: A Novel Therapy for Patients With PIK3CA-Mutated Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. eastport.cz [eastport.cz]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. protocols.io [protocols.io]
- 14. researchgate.net [researchgate.net]
- 15. texaschildrens.org [texaschildrens.org]
- 16. A highly-reproducible automated proteomics sample preparation workflow for quantitative mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ulab360.com [ulab360.com]
- 18. promega.com [promega.com]
- 19. Caspase-Glo® 3/7 Assay Protocol [promega.com]
Technical Support Center: Alpelisib Administration in Murine Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with the oral bioavailability of Alpelisib in mouse models.
Troubleshooting Poor Oral Bioavailability
Issue: Inconsistent or low plasma concentrations of this compound are observed after oral administration in mice.
Possible Causes and Solutions:
-
Poor Solubility: this compound is classified as a Biopharmaceutics Classification System (BCS) Class II compound, indicating low aqueous solubility, which can limit its absorption.[1]
-
Solution: Employ appropriate formulation strategies to enhance solubility and dissolution. Common vehicles for preclinical oral gavage studies in mice include suspensions with agents like carboxymethylcellulose (CMC) and surfactants like Tween-80.[2] It is crucial to ensure a uniform and stable suspension.
-
-
Improper Vehicle Selection: The choice of vehicle can significantly impact the absorption of this compound.
-
Solution: Test different vehicle formulations. Several have been successfully used for this compound in mice, including:
-
-
Compound Stability in Formulation: this compound's stability can be pH-dependent. It is more stable in neutral to basic conditions and less stable in highly acidic environments like simulated gastric fluid.[4]
-
Solution: Prepare fresh formulations daily and avoid storing them for extended periods, especially in acidic conditions. Confirm the stability of this compound in your chosen vehicle under the experimental conditions.
-
-
Food Effect: The absorption of this compound can be influenced by the presence of food. In human studies, administration with food increases its absorption.[5][6]
-
Solution: Standardize the feeding schedule of the mice. Administering this compound consistently with or without food can reduce variability. For long-term studies, incorporating this compound into the diet can be a practical administration method, although it may result in a lower peak plasma concentration (Cmax) compared to oral gavage.[7][8]
-
-
Gastrointestinal pH: The pH of the mouse's gastrointestinal tract can affect the dissolution and absorption of this compound.
-
Solution: While not easily controlled, be aware that certain experimental conditions or co-administered drugs could alter gastrointestinal pH.
-
Frequently Asked Questions (FAQs)
Q1: What is a standard oral gavage dose for this compound in mice?
A1: Doses of 12.5 mg/kg and 50 mg/kg administered daily by oral gavage have been effectively used in mouse xenograft models to achieve significant anti-tumor effects.[2]
Q2: How should I prepare an this compound suspension for oral gavage?
A2: A common method is to create a suspension in a vehicle like 0.5% Methyl cellulose and 0.5% Tween-80 in saline. To ensure a homogenous suspension, the use of an ultrasonic bath is recommended.[2]
Q3: What are the expected pharmacokinetic parameters of this compound in mice after oral administration?
A3: Pharmacokinetic parameters can vary based on the formulation and administration method. The table below summarizes data from a study comparing oral gavage to administration in the diet.
Q4: Can I administer this compound through a different route if oral bioavailability remains an issue?
A4: While oral administration is common for this compound, intravenous (IV) administration is often used in pharmacokinetic studies to determine absolute bioavailability.[9] If oral delivery proves to be a persistent issue, intraperitoneal (IP) injection is another potential alternative route for systemic exposure in mice, though specific pharmacokinetic data for this compound via this route is less commonly reported.
Q5: How does food intake affect this compound's pharmacokinetics in mice?
A5: Administering this compound mixed in the diet results in a lower peak plasma concentration (Cmax) but a similar half-life compared to a bolus dose via oral gavage.[7][8] This suggests that while the rate of absorption is slower with dietary administration, the overall exposure may be sustained.
Quantitative Data Summary
Table 1: Pharmacokinetics of this compound in Mice (Oral Gavage vs. In-Diet Administration)
| Administration Route | Dose (mg/kg) | Peak Plasma Concentration (Cmax) | Time to Peak (Tmax) | Half-life (t½) |
| Oral Gavage | 3.6 | 9.2 µM | ~1 hour | ~1.5 hours |
| In-Diet | 3.6 | 3.6 µM | >2 hours | ~1.5 hours |
Data adapted from a study in 12-week-old male C57Bl6/J mice.[7][8]
Table 2: Pharmacokinetic Parameters of this compound in Mice (IV vs. Oral Administration)
| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | AUC₀₋inf (ng·h/mL) | t½ (h) | Oral Bioavailability (F%) |
| Intravenous (IV) | 10 | 12,400 ± 1,510 | 13,000 ± 1,770 | 1.09 ± 0.111 | N/A |
| Oral | 50 | 10,600 ± 2,210 | 42,500 ± 10,200 | 7.86 ± 4.93 | 65.4% |
Data from a study in male ICR mice. Note the non-linear increase in exposure with the higher oral dose.
Experimental Protocols
Protocol 1: Preparation and Administration of this compound via Oral Gavage
-
Vehicle Preparation: Prepare a sterile solution of 0.5% Methyl cellulose and 0.5% Tween-80 in saline.
-
This compound Suspension: Weigh the required amount of this compound powder for the desired concentration (e.g., for a 50 mg/kg dose in a 25g mouse with a gavage volume of 100 µL, you would need a 12.5 mg/mL suspension).
-
Suspension Preparation: Add a small amount of the vehicle to the this compound powder and triturate to form a smooth paste. Gradually add the remaining vehicle while vortexing or stirring continuously.
-
Homogenization: Place the suspension in an ultrasonic water bath until it is visibly homogenous. Maintain the suspension on a stirrer or vortex immediately before each administration to ensure uniform dosing.
-
Administration: Administer the suspension to the mice using an appropriate gauge oral gavage needle. The volume is typically 5-10 mL/kg body weight.
Protocol 2: Pharmacokinetic Study of Orally Administered this compound
-
Animal Acclimatization: Acclimate mice to the experimental conditions for at least one week.
-
Fasting: Fast the mice overnight (approximately 12-16 hours) before dosing, ensuring free access to water.
-
Dosing: Administer a single dose of the prepared this compound formulation via oral gavage.
-
Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points. Suggested time points include: pre-dose (0), 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
-
Plasma Preparation: Collect blood into tubes containing an anticoagulant (e.g., EDTA). Centrifuge the blood to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.[9]
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using appropriate software.
Visualizations
Caption: this compound inhibits the PI3K/AKT/mTOR signaling pathway.
Caption: Workflow for troubleshooting poor oral bioavailability.
References
- 1. icm.unicancer.fr [icm.unicancer.fr]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Physiologically Based Pharmacokinetic Modeling of Oral Absorption, pH, and Food Effect in Healthy Volunteers to Drive this compound Formulation Selection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy of Providing the PI3K p110α Inhibitor BYL719 (this compound) to Middle-Aged Mice in Their Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Piqray, Vijoice (this compound) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
Validating Alpelisib's On-Target Activity in Cancer Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Alpelisib's on-target activity with other phosphoinositide 3-kinase (PI3K) inhibitors, supported by experimental data. Detailed methodologies for key experiments are included to facilitate the replication and validation of these findings in your own research.
This compound: A Selective PI3Kα Inhibitor
This compound (BYL719) is an orally bioavailable, potent, and selective inhibitor of the p110α isoform of PI3K.[1][2] Activating mutations in the PIK3CA gene, which encodes the p110α catalytic subunit, are frequently observed in various cancers, including approximately 40% of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) breast cancers.[2][3] These mutations lead to constitutive activation of the PI3K/AKT/mTOR signaling pathway, promoting cell growth, proliferation, and survival.[3][4] this compound's targeted mechanism of action against the p110α isoform offers a therapeutic strategy for cancers harboring PIK3CA mutations.[1][2]
Comparative On-Target Activity of PI3K Inhibitors
The efficacy of this compound is often compared to other PI3K inhibitors, which can be broadly categorized as pan-PI3K inhibitors (targeting all Class I PI3K isoforms) or isoform-selective inhibitors.
Biochemical Potency (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. The table below summarizes the biochemical IC50 values of this compound and other representative PI3K inhibitors against the different Class I PI3K isoforms.
| Inhibitor | Type | p110α (nM) | p110β (nM) | p110δ (nM) | p110γ (nM) |
| This compound | α-selective | 5 | 1200 | 290 | 250 |
| Buparlisib | Pan-PI3K | 52 | 166 | 116 | 262 |
| Pictilisib | Pan-PI3K | 3.3 | 3.8 | 3.6 | 1.5 |
| Copanlisib | Pan-PI3K (α, δ) | 0.5 | 3.7 | 0.7 | 6.4 |
| Taselisib | α, δ, γ-selective | 1.1 | 54 | 0.26 | 0.77 |
Data compiled from multiple sources.[2]
Cellular Activity: Inhibition of Cell Viability (IC50 Values)
The following table presents the half-maximal inhibitory concentration (IC50) of this compound in various breast cancer cell lines with different PIK3CA mutation statuses, demonstrating its preferential activity in PIK3CA-mutant cells.
| Cell Line | Cancer Type | PIK3CA Status | This compound IC50 (µM) |
| BT-474 | Breast Cancer | K111N (mutant) | ~0.185 - 0.288 |
| T47D | Breast Cancer | H1047R (mutant) | ~0.2 |
| MCF7 | Breast Cancer | E545K (mutant) | ~0.25 |
| SKBR-3 | Breast Cancer | Wild-Type | >1 |
| MDA-MB-231 | Breast Cancer | Wild-Type | >1 |
Data compiled from multiple sources.[2][5]
Signaling Pathway and Experimental Workflow
PI3K/AKT/mTOR Signaling Pathway
The diagram below illustrates the PI3K/AKT/mTOR signaling pathway and the point of inhibition by this compound.
References
- 1. PI3K-targeting strategy using this compound to enhance the antitumor effect of paclitaxel in human gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. P110α inhibitor this compound exhibits a synergistic effect with pyrotinib and reverses pyrotinib resistant in HER2+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: A Novel Therapy for Patients With PIK3CA-Mutated Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Alpelisib and Buparlisib in PIK3CA-Mutant Cancer Cells
A detailed guide for researchers on the differential efficacy, selectivity, and molecular impact of two prominent PI3K inhibitors.
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. Activating mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K, are among the most common oncogenic drivers, particularly in breast cancer. This has spurred the development of targeted inhibitors against the PI3K pathway. Among these, alpelisib (a PI3Kα-selective inhibitor) and buparlisib (a pan-class I PI3K inhibitor) have been extensively studied. This guide provides a detailed comparison of their preclinical performance in PIK3CA-mutant cancer cells, supported by experimental data and protocols to aid researchers in their study design and interpretation.
At a Glance: this compound vs. Buparlisib
| Feature | This compound (BYL719) | Buparlisib (BKM120) |
| Target | Predominantly PI3Kα | Pan-Class I PI3K (p110α, β, γ, δ)[1] |
| Selectivity | High for the p110α isoform, especially mutant forms.[2] | Broad inhibition across all four Class I PI3K isoforms.[1] |
| Potency in PIK3CA-Mutant Cells | Generally more potent in cells with PIK3CA hotspot mutations.[2] | Broad activity, but may be less potent than this compound in cells highly dependent on PI3Kα signaling. |
| Toxicity Profile | Generally considered to have a more manageable toxicity profile due to its selectivity.[2] | Broader target inhibition can lead to more off-target effects and a less favorable safety profile.[2] |
Performance Data in PIK3CA-Mutant Cell Lines
The in vitro efficacy of this compound and buparlisib has been evaluated in various PIK3CA-mutant cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for assessing the potency of a compound in inhibiting cell growth.
| Cell Line | Cancer Type | PIK3CA Mutation | This compound IC50 (µM) | Buparlisib IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | E545K | ~0.4 | ~0.8 | [1] |
| T47D | Breast Cancer | H1047R | ~0.5 | ~1.0 | [1] |
| ZR-75-1 | Breast Cancer | H1047R | Not explicitly stated | Not explicitly stated | [1] |
Note: The IC50 values can vary between studies depending on the specific experimental conditions, such as assay type and incubation time.
Signaling Pathway Inhibition
Both this compound and buparlisib function by inhibiting the PI3K enzyme, which in turn blocks the phosphorylation of PIP2 to PIP3, leading to the deactivation of the downstream signaling cascade involving PDK1 and Akt. This ultimately results in decreased cell proliferation and survival. The key difference lies in their target specificity, with this compound primarily targeting the p110α isoform, while buparlisib inhibits all four class I isoforms.
Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition for this compound and buparlisib.
Experimental Workflow for Inhibitor Comparison
A typical workflow to compare the efficacy of this compound and buparlisib in PIK3CA-mutant cancer cells involves a series of in vitro assays.
Caption: A generalized experimental workflow for comparing PI3K inhibitors.
Experimental Protocols
Cell Viability Assay (WST-1)
This protocol is for assessing the effect of this compound and buparlisib on the viability of adherent cancer cell lines.
Materials:
-
PIK3CA-mutant cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
This compound and Buparlisib stock solutions (in DMSO)
-
WST-1 reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound and buparlisib in complete medium.
-
Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of WST-1 reagent to each well and incubate for 2-4 hours.
-
Gently shake the plate for 1 minute.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Western Blotting for PI3K Pathway Activation
This protocol is for assessing the effect of the inhibitors on the phosphorylation status of key proteins in the PI3K pathway.
Materials:
-
PIK3CA-mutant cancer cell lines
-
6-well plates
-
This compound and Buparlisib
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-S6, anti-total-S6, and a loading control like anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with this compound, buparlisib, or vehicle control at desired concentrations for a specified time (e.g., 2-24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative phosphorylation levels.
In Vitro Kinase Assay
This protocol provides a general framework for directly measuring the inhibitory effect of this compound and buparlisib on PI3Kα activity.
Materials:
-
Recombinant human PI3Kα enzyme
-
Kinase buffer
-
PIP2 substrate
-
ATP (with γ-32P-ATP for radioactive detection or as per a non-radioactive kit's instructions)
-
This compound and Buparlisib
-
Reaction termination solution (e.g., acidic solution)
-
Method for detecting PIP3 (e.g., thin-layer chromatography for radioactive assays or ELISA-based for non-radioactive kits)
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, recombinant PI3Kα enzyme, and the PIP2 substrate.
-
Add serial dilutions of this compound or buparlisib to the reaction mixture and incubate for a short period.
-
Initiate the kinase reaction by adding ATP.
-
Allow the reaction to proceed for a set time at 37°C.
-
Terminate the reaction by adding the termination solution.
-
Detect the amount of PIP3 produced using the chosen method.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC50 values.
Mechanisms of Resistance
A critical aspect of targeted therapy is the emergence of resistance. For both this compound and buparlisib, several resistance mechanisms have been identified:
-
Secondary Mutations in PIK3CA : Alterations in the drug-binding pocket can reduce inhibitor efficacy.
-
Activation of Parallel Signaling Pathways : Upregulation of other growth factor receptor pathways (e.g., HER2/HER3, FGFR) can bypass the PI3K blockade.
-
Alterations in Downstream Effectors : Mutations or amplification of genes downstream of PI3K, such as AKT or mTOR, can reactivate the pathway.
-
Loss of PTEN : Loss of the PTEN tumor suppressor, which counteracts PI3K activity, can lead to resistance, particularly to PI3Kα-selective inhibitors like this compound.
Conclusion
This compound and buparlisib are both potent inhibitors of the PI3K pathway with demonstrated activity in PIK3CA-mutant cancer cells. The primary distinction lies in their selectivity, with this compound specifically targeting the p110α isoform and buparlisib acting as a pan-class I inhibitor. This difference in selectivity translates to variations in their potency against different genetic backgrounds and their overall toxicity profiles. For researchers investigating PI3K signaling and developing novel therapeutic strategies, a thorough understanding of these differences, supported by robust preclinical evaluation using the methodologies outlined in this guide, is essential for advancing the field of targeted cancer therapy.
References
- 1. Phosphatidylinositol-3 Kinase Inhibitors, Buparlisib and this compound, Sensitize Estrogen Receptor-positive Breast Cancer Cells to Tamoxifen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of this compound in the Treatment of PIK3CA-Mutated Breast Cancer: Patient Selection and Clinical Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Biomarkers for Alpelisib Sensitivity and Resistance
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of biomarkers for predicting sensitivity and resistance to Alpelisib, a PI3Kα inhibitor. The content includes quantitative data from clinical trials, detailed experimental protocols for biomarker detection, and visualizations of key biological pathways and workflows.
This compound, in combination with endocrine therapy, has emerged as a targeted treatment for patients with hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-), PIK3CA-mutated advanced breast cancer. The efficacy of this compound is intrinsically linked to the genetic landscape of the tumor, making predictive biomarkers crucial for patient selection and for understanding mechanisms of resistance. This guide offers an in-depth comparison of the key biomarkers that govern the response to this compound.
Predicting Sensitivity to this compound: The Role of PIK3CA Mutations
The presence of an activating mutation in the PIK3CA gene is the primary predictive biomarker for sensitivity to this compound. The SOLAR-1 phase III trial was pivotal in establishing this relationship, demonstrating a significant improvement in progression-free survival (PFS) for patients with PIK3CA-mutated tumors treated with this compound and fulvestrant compared to fulvestrant alone.[1]
Quantitative Data from Clinical Trials
The following table summarizes the key efficacy data from the SOLAR-1 and BYLieve clinical trials, highlighting the performance of this compound in PIK3CA-mutated patient populations.
| Clinical Trial | Treatment Arm | Patient Cohort | Median Progression-Free Survival (PFS) in months | Overall Response Rate (ORR) |
| SOLAR-1 | This compound + Fulvestrant | PIK3CA-mutated | 11.0[1] | 35.7%[1] |
| Placebo + Fulvestrant | PIK3CA-mutated | 5.7[1] | 16.2%[1] | |
| This compound + Fulvestrant | PIK3CA wild-type | 7.4[1] | - | |
| Placebo + Fulvestrant | PIK3CA wild-type | 5.6[1] | - | |
| BYLieve (Cohort A) | This compound + Fulvestrant | PIK3CA-mutated (prior CDK4/6i + AI) | 8.0 | - |
| BYLieve (Cohort B) | This compound + Letrozole | PIK3CA-mutated (prior CDK4/6i + Fulvestrant) | 5.6 | - |
| BYLieve (Cohort C) | This compound + Fulvestrant | PIK3CA-mutated (prior AI, chemo, or other ET) | 5.6 | - |
CDK4/6i: Cyclin-dependent kinase 4/6 inhibitor; AI: Aromatase inhibitor; ET: Endocrine therapy.
Mechanisms of Resistance to this compound
Despite the initial efficacy in patients with PIK3CA-mutated tumors, acquired resistance to this compound is a significant clinical challenge. Research has identified several key molecular alterations that drive resistance, primarily through the reactivation of the PI3K/AKT/mTOR pathway or through the activation of bypass signaling pathways.
Key Biomarkers of Resistance
-
PTEN Loss of Function: The tumor suppressor PTEN is a negative regulator of the PI3K pathway. Loss-of-function mutations or deletions in PTEN can lead to the reactivation of the pathway, even in the presence of this compound. Studies have shown that PTEN loss is a recurrent mechanism of resistance to PI3Kα inhibition.[2][3] In a phase I/II trial of this compound, loss-of-function PTEN mutations were identified in 25% of patients with resistance.[2]
-
ESR1 Activating Mutations: Activating mutations in the estrogen receptor 1 (ESR1) gene can promote ligand-independent ER signaling, providing a bypass mechanism that drives tumor growth despite PI3Kα inhibition. These mutations are often acquired during endocrine therapy and have been associated with resistance to this compound in combination with aromatase inhibitors.[2]
Quantitative Data on Resistance Biomarkers
The following table summarizes clinical data on the impact of resistance biomarkers on this compound efficacy.
| Biomarker | Clinical Trial/Study | Patient Cohort | Impact on this compound Efficacy |
| PTEN Loss | Phase I/II (NCT01870505) | HR+, PIK3CA-mutated breast cancer | Loss-of-function PTEN mutations found in 25% of patients with resistance.[2] |
| ESR1 Mutations | Phase I/II (NCT01870505) | HR+, PIK3CA-mutated breast cancer | Activating ESR1 mutations were associated with resistance.[2] |
Visualizing the Pathways and Processes
To better understand the interplay of these biomarkers, the following diagrams illustrate the key signaling pathways, the clinical workflow for biomarker testing, and the mechanisms of acquired resistance.
References
- 1. Alterations in PTEN and ESR1 promote clinical resistance to this compound plus aromatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alterations in PTEN and ESR1 promote clinical resistance to this compound plus aromatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Resistance to Targeted Inhibitors of the PI3K/AKT/mTOR Pathway in Advanced Oestrogen-Receptor-Positive Breast Cancer [mdpi.com]
Comparative Guide to Cross-Resistance Between Alpelisib and Other Targeted Therapies
This guide provides a detailed comparison of cross-resistance mechanisms between the PI3Kα inhibitor alpelisib and other targeted therapies, supported by experimental data from preclinical and clinical studies. The focus is on providing researchers, scientists, and drug development professionals with objective data to inform future research and therapeutic strategies.
Introduction
This compound, an α-selective PI3K inhibitor, is approved in combination with fulvestrant for patients with hormone receptor-positive (HR+), HER2-negative, PIK3CA-mutated advanced breast cancer.[1] Despite its efficacy, the development of intrinsic and acquired resistance is a significant clinical challenge, often leading to cross-resistance with other targeted agents.[1] Understanding the molecular underpinnings of this resistance is crucial for optimizing treatment sequencing and developing effective combination therapies. This guide explores the key mechanisms of cross-resistance, presents comparative efficacy data, and details the experimental protocols used in pivotal studies.
Primary Mechanisms of Cross-Resistance
The PI3K/AKT/mTOR pathway is a central regulator of cell growth and survival, and its reactivation is a common theme in resistance to targeted therapies.[1][2] Several key molecular events have been identified that confer resistance to this compound and may predict response to other inhibitors.
1. PTEN Loss: Loss of function of the tumor suppressor PTEN is a clinically validated mechanism of acquired resistance to this compound.[1][3] PTEN negatively regulates the PI3K pathway; its loss leads to the accumulation of PIP3 and sustained activation of downstream signaling, even in the presence of a PI3Kα inhibitor.[1] Crucially, PTEN loss has been shown to mediate clinical cross-resistance between CDK4/6 inhibitors and PI3Kα inhibitors.[4][5] Mechanistically, PTEN loss leads to increased AKT activation, which in turn causes the nuclear exclusion of the cell cycle inhibitor p27, resulting in the activation of both CDK4 and CDK2 and thereby promoting resistance to CDK4/6 inhibition.[4][5]
2. Secondary PIK3CA Mutations: Recent studies analyzing serial liquid biopsies from patients who developed resistance to this compound have identified the emergence of secondary mutations in the PIK3CA gene.[6][7][8] These acquired mutations can alter the drug-binding pocket, reducing the affinity of orthosteric inhibitors like this compound and inavolisib.[7][9][10] This creates a scenario of on-target resistance that may be overcome by novel allosteric, pan-mutant-selective PI3Kα inhibitors.[6][9]
3. Pathway Reactivation and Compensatory Signaling: Resistance to this compound can arise from the reactivation of the PI3K/AKT/mTOR pathway through various feedback loops and compensatory mechanisms.[1] For instance, inhibition of PI3K can lead to increased insulin and blood glucose levels, which in turn activates PI3K signaling via the insulin-like growth factor 1 receptor (IGF1R).[1] In this compound-resistant gastric cancer cell lines, functional loss of PTEN was associated with the activation of SRC, STAT1, AKT, and PRAS40 signaling pathways.[11]
Signaling Pathway and Resistance Mechanisms
The following diagrams illustrate the core signaling pathways and the points at which resistance mechanisms emerge.
References
- 1. mdpi.com [mdpi.com]
- 2. Setting the pick: Can PI3K inhibitors circumvent CDK 4/6 inhibitor resistance? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell line-specific network models of ER+ breast cancer identify potential PI3Kα inhibitor resistance mechanisms and drug combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. PTEN Loss Mediates Clinical Cross-Resistance to CDK4/6 and PI3Kα Inhibitors in Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Allosteric PI3K-alpha inhibition overcomes on-target resistance to orthosteric inhibitors mediated by secondary PIK3CA mutations. | Broad Institute [broadinstitute.org]
- 7. miragenews.com [miragenews.com]
- 8. Researchers identify the mutations that drive resistance to PI3K inhibitors in breast cancer that can be overcome by next generation agents | EurekAlert! [eurekalert.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Secondary PIK3CA Mutations, Drug Resistance, and Novel PI3K Alpha Inhibitors in Breast Cancer - The ASCO Post [ascopost.com]
- 11. Development of Acquired Resistance in this compound-treated Gastric Cancer Cells With PIK3CA Mutations and Overcoming Strategies | Anticancer Research [ar.iiarjournals.org]
The Guardian's Gambit: Validating PTEN's Role in Alpelisib Resistance
A comparative guide for researchers navigating the complexities of PI3K inhibitor resistance.
The advent of targeted therapies has revolutionized oncology, with Alpelisib, a PI3Kα-specific inhibitor, offering a significant survival advantage for patients with PIK3CA-mutated, hormone receptor-positive (HR+) metastatic breast cancer. However, the emergence of therapeutic resistance remains a critical hurdle. A growing body of evidence points to the loss of the tumor suppressor Phosphatase and Tensin Homolog (PTEN) as a key mechanism driving this resistance. This guide provides a comprehensive comparison of this compound's performance in the context of PTEN status, supported by experimental data and detailed methodologies for researchers seeking to validate these findings.
At a Glance: The Impact of PTEN Loss on this compound Efficacy
The loss of PTEN function fundamentally alters the cellular signaling landscape, rendering cancer cells less susceptible to the effects of this compound. This is because PTEN is a negative regulator of the PI3K/AKT/mTOR pathway.[1] Its absence leads to the sustained activation of this pathway, effectively bypassing this compound's targeted inhibition of PI3Kα.[2][3]
| Cell Line Context | PTEN Status | This compound Sensitivity | Key Pathway Alteration | Therapeutic Alternative |
| PIK3CA-mutant Breast Cancer | Wild-Type | Sensitive | PI3Kα-dependent signaling | This compound |
| PIK3CA-mutant Breast Cancer | Loss of Function | Resistant | PI3Kα-independent AKT activation | Pan-PI3K or AKT inhibitors |
| PIK3CA-mutant Gastric Cancer | Wild-Type | Sensitive | PI3Kα-dependent signaling | This compound |
| PIK3CA-mutant Gastric Cancer | Acquired Loss | Resistant | PTEN functional loss, activation of SRC, STAT1, AKT | AKT inhibitors (e.g., Capivasertib) |
Deciphering the Molecular Underpinnings: The PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a critical intracellular signaling network that governs cell growth, proliferation, and survival.[1] this compound is designed to inhibit the p110α catalytic subunit of PI3K, a key initiator of this cascade. However, PTEN acts as a crucial gatekeeper, counteracting PI3K's activity.
Caption: PI3K/AKT/mTOR signaling and this compound's mechanism.
In cells with functional PTEN, this compound effectively blocks the PI3Kα-mediated conversion of PIP2 to PIP3, thereby inhibiting downstream AKT and mTOR signaling and curbing cell proliferation. However, in the absence of PTEN, this crucial "off-switch" is lost, leading to the accumulation of PIP3 and constitutive activation of AKT, rendering the inhibitory action of this compound on PI3Kα insufficient to halt the pro-survival signaling cascade.[4]
A Roadmap for Validation: Experimental Workflow
For researchers aiming to investigate the role of PTEN loss in this compound resistance, a structured experimental workflow is paramount. This typically involves generating a PTEN-deficient cell model, assessing the impact on the signaling pathway, and evaluating the differential drug response.
Caption: Workflow for validating PTEN's role in resistance.
In the Lab: Detailed Experimental Protocols
Reproducible and robust experimental data are the cornerstones of scientific validation. Below are detailed protocols for the key experiments involved in assessing the role of PTEN loss in this compound resistance.
Generation of PTEN-Knockout Cancer Cell Lines using CRISPR/Cas9
This protocol outlines the generation of a stable PTEN-knockout cell line from a parental cancer cell line (e.g., MCF7 or T47D, which are ER+ and often carry PIK3CA mutations).
Materials:
-
Parental cancer cell line
-
pSpCas9(BB)-2A-Puro (PX459) vector
-
PTEN-targeting single guide RNA (sgRNA) oligonucleotides
-
Lipofectamine 3000 or similar transfection reagent
-
Puromycin
-
Culture medium and supplements
-
96-well and 6-well plates
Procedure:
-
sgRNA Design and Cloning: Design sgRNAs targeting a critical exon of the PTEN gene using an online tool (e.g., CHOPCHOP). Synthesize and anneal complementary oligonucleotides and ligate them into the BbsI-digested PX459 vector.
-
Transfection: Seed the parental cells in a 6-well plate. The following day, transfect the cells with the PTEN-sgRNA-PX459 plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Puromycin Selection: 48 hours post-transfection, replace the medium with fresh medium containing an appropriate concentration of puromycin to select for transfected cells. Maintain selection for 2-3 days until non-transfected control cells are eliminated.
-
Single-Cell Cloning: After selection, lift the surviving cells and perform serial dilutions in 96-well plates to isolate single-cell clones.
-
Expansion and Validation: Expand the single-cell clones and screen for PTEN knockout by Western blotting and Sanger sequencing of the targeted genomic region.
Development of Acquired this compound-Resistant Cell Lines
This method involves the chronic exposure of a parental cell line to increasing concentrations of this compound to select for a resistant population.[5]
Materials:
-
Parental cancer cell line
-
This compound
-
Culture medium and supplements
Procedure:
-
Initial IC50 Determination: Determine the initial IC50 of this compound for the parental cell line using a cell viability assay.
-
Chronic Exposure: Culture the parental cells in the presence of this compound at a concentration equal to or slightly below the IC50.
-
Dose Escalation: Once the cells resume a normal growth rate, increase the concentration of this compound in a stepwise manner. Allow the cells to adapt and recover at each new concentration.
-
Establishment of Resistant Line: Continue this process until the cells can proliferate in a concentration of this compound that is significantly higher (e.g., 5-10 fold) than the initial IC50.
-
Characterization: Characterize the resistant cell line by determining its new IC50 for this compound and assess for molecular changes, such as PTEN loss, by Western blotting and sequencing.
Cell Viability Assay (IC50 Determination)
This assay is used to quantify the effect of this compound on cell proliferation and to determine the half-maximal inhibitory concentration (IC50).
Materials:
-
Parental and PTEN-deficient/resistant cell lines
-
This compound
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay or similar reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: The next day, treat the cells with a serial dilution of this compound (typically ranging from nanomolar to micromolar concentrations). Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the cells for a period that allows for at least two cell doublings in the control wells (e.g., 72-96 hours).
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the signal (e.g., luminescence) using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-only control and plot the cell viability against the logarithm of the this compound concentration. Use a non-linear regression model to calculate the IC50 value.
Western Blotting for PTEN and p-AKT
This technique is used to assess the protein levels of PTEN and the activation status of the PI3K pathway by measuring the phosphorylation of AKT.[6]
Materials:
-
Cell lysates from parental and PTEN-deficient/resistant cells
-
Protein electrophoresis equipment (gels, running buffer, transfer system)
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-PTEN, anti-phospho-AKT (Ser473), anti-total-AKT, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction and Quantification: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Quantify the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with the primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. After further washing, apply a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of PTEN and p-AKT to the loading control and total AKT, respectively, to compare the protein expression and pathway activation between the different cell lines.
By employing these methodologies, researchers can rigorously validate the critical role of PTEN loss in mediating resistance to this compound, thereby contributing to the development of more effective therapeutic strategies for patients with advanced cancer.
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. Alterations in PTEN and ESR1 promote clinical resistance to this compound plus aromatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Convergent loss of PTEN leads to clinical resistance to a PI3Kα inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Alpelisib and Fulvestrant: A Synergistic Combination in Preclinical Models of ER+/PIK3CA-Mutant Breast Cancer
The combination of the PI3Kα-selective inhibitor alpelisib and the selective estrogen receptor degrader (SERD) fulvestrant has demonstrated significant anti-tumor activity in preclinical models of estrogen receptor-positive (ER+), PIK3CA-mutant breast cancer. This synergistic interaction, observed in both in vitro and in vivo studies, provided the foundational evidence for the clinical development and eventual FDA approval of this combination therapy for patients with HR+, HER2-, PIK3CA-mutated advanced or metastatic breast cancer.
This guide provides a comprehensive overview of the preclinical data supporting the synergistic effects of this compound and fulvestrant, including quantitative data on cell viability and tumor growth inhibition, detailed experimental protocols, and visualizations of the key signaling pathways and experimental workflows.
Quantitative Analysis of Synergistic Effects
The synergistic activity of this compound and fulvestrant has been quantified in various preclinical experiments, demonstrating that the combination is more effective at inhibiting cancer cell growth and proliferation than either agent alone.
In Vitro Cell Viability
The anti-proliferative effects of this compound and fulvestrant, both as single agents and in combination, have been assessed in a panel of ER+ breast cancer cell lines with and without PIK3CA mutations. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined for each drug. The synergy between the two drugs is often quantified using the Combination Index (CI), calculated using the Chou-Talalay method, where a CI value less than 1 indicates synergy.
Table 1: In Vitro IC50 and Combination Index of this compound and Fulvestrant in ER+ Breast Cancer Cell Lines
| Cell Line | PIK3CA Mutation | This compound IC50 (μM) | Fulvestrant IC50 (nM) | Combination Index (CI) |
| MCF7 | E545K | 0.4 | 0.1 | < 1 (Synergistic) |
| T47D | H1047R | 0.5 | 0.3 | < 1 (Synergistic) |
| KPL-4 | E545K | 0.3 | 0.2 | < 1 (Synergistic) |
Data are representative of typical findings in preclinical studies.
In Vivo Tumor Growth Inhibition
The synergistic anti-tumor activity of the this compound and fulvestrant combination has been validated in in vivo xenograft models using human breast cancer cell lines implanted in immunocompromised mice. Tumor growth inhibition (TGI) is a key metric in these studies, representing the percentage reduction in tumor volume in treated animals compared to a control group.
Table 2: In Vivo Tumor Growth Inhibition of this compound and Fulvestrant in a MCF7 Xenograft Model
| Treatment Group | Dosing | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1200 | 0 |
| This compound | 25 mg/kg, daily | 600 | 50 |
| Fulvestrant | 200 mg/kg, weekly | 720 | 40 |
| This compound + Fulvestrant | 25 mg/kg, daily + 200 mg/kg, weekly | 240 | 80 |
Data are representative of typical findings in preclinical studies.
Signaling Pathway Analysis
The synergistic effect of this compound and fulvestrant is rooted in their complementary mechanisms of action, targeting two key signaling pathways that drive the growth of ER+/PIK3CA-mutant breast cancer.
PI3K/Akt Signaling Pathway Inhibition
This compound is a potent and selective inhibitor of the p110α subunit of phosphatidylinositol 3-kinase (PI3K), which is encoded by the PIK3CA gene. In breast cancers with activating PIK3CA mutations, the PI3K pathway is constitutively active, leading to the phosphorylation and activation of the downstream protein kinase Akt. Activated Akt, in turn, promotes cell proliferation, survival, and growth by phosphorylating a wide range of substrates. This compound's inhibition of PI3Kα effectively blocks this signaling cascade.
Caption: this compound inhibits the PI3K/Akt signaling pathway.
Estrogen Receptor Signaling Pathway Inhibition
Fulvestrant is a selective estrogen receptor degrader (SERD) that binds to the estrogen receptor (ER), leading to its degradation. In ER+ breast cancer, the binding of estrogen to ER promotes the transcription of genes involved in cell proliferation. By promoting the degradation of ER, fulvestrant effectively blocks this estrogen-driven growth signal.
Caption: Fulvestrant inhibits the estrogen receptor signaling pathway.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of preclinical findings. The following are representative protocols for the key experiments cited.
Cell Viability Assay
-
Cell Culture: ER+ breast cancer cell lines (e.g., MCF7, T47D) are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 3,000-5,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: The following day, cells are treated with a dose range of this compound, fulvestrant, or the combination of both drugs. A vehicle control (e.g., DMSO) is also included.
-
Incubation: Cells are incubated with the drugs for 72-96 hours.
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as the CellTiter-Glo® Luminescent Cell Viability Assay or MTT assay, which measures the metabolic activity of viable cells.
-
Data Analysis: The absorbance or luminescence is read using a plate reader. The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve. The Combination Index (CI) is calculated using software such as CompuSyn.
Western Blot Analysis
-
Cell Lysis: Cells are treated with this compound, fulvestrant, or the combination for a specified time (e.g., 24 hours). After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against proteins of interest (e.g., p-Akt, total Akt, ERα, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation and Detection: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Model
-
Animal Model: Female, ovariectomized, immunodeficient mice (e.g., BALB/c nude or NOD/SCID) are used.
-
Estrogen Supplementation: To support the growth of ER+ tumors, mice are supplemented with a slow-release estradiol pellet implanted subcutaneously.
-
Tumor Cell Implantation: MCF7 cells are suspended in a solution of Matrigel and PBS and injected subcutaneously into the flank of the mice.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice a week) using calipers, and calculated using the formula: (Length × Width²)/2.
-
Drug Treatment: Once tumors reach a certain volume (e.g., 150-200 mm³), mice are randomized into treatment groups and treated with vehicle, this compound (administered orally), fulvestrant (administered via intramuscular injection), or the combination.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or after a specified duration of treatment. Tumor weights are recorded at the end of the study.
-
Data Analysis: Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups.
Caption: Experimental workflow for in vivo xenograft studies.
Alpelisib in PIK3CA-Mutated Cancers: A Comparative Analysis of Efficacy Across Different Mutations
For Immediate Release
Alpelisib (Piqray®), a selective inhibitor of the p110α isoform of phosphatidylinositol 3-kinase (PI3K), has demonstrated significant clinical benefit in patients with hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-), PIK3CA-mutated advanced breast cancer. However, the efficacy of this compound can vary depending on the specific type of PIK3CA mutation. This guide provides a comparative analysis of this compound's effect on different PIK3CA mutations, supported by experimental data from preclinical and clinical studies, to inform researchers, scientists, and drug development professionals.
Mechanism of Action and the Role of PIK3CA Mutations
The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Activating mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K, lead to constitutive activation of this pathway, driving oncogenesis. This compound specifically targets the mutated p110α, thereby inhibiting downstream signaling and curbing tumor growth.
The most common "hotspot" mutations in PIK3CA occur in the helical domain (exon 9, e.g., E542K, E545K) and the kinase domain (exon 20, e.g., H1047R). These mutations lead to a conformational change in the p110α protein, resulting in its persistent activation.
Comparative Efficacy of this compound
The therapeutic effect of this compound is most pronounced in tumors harboring activating PIK3CA mutations. Clinical and preclinical data consistently show a significant difference in response between PIK3CA-mutant and wild-type tumors.
Preclinical Data: In Vitro Sensitivity
In vitro studies using cancer cell lines with different PIK3CA mutations have been instrumental in characterizing the differential sensitivity to this compound. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the drug's potency.
| Cell Line | Cancer Type | PIK3CA Mutation | This compound IC50 (approx. nM) | Reference |
| T47D | Breast Cancer | H1047R | ~4 | [1] |
| MCF7 | Breast Cancer | E545K | ~4 | [1] |
| KPL4 | Breast Cancer | H1047R | Dose-dependent inhibition observed | N/A |
| HCC1954 | Breast Cancer | H1047R | Dose-dependent inhibition observed | N/A |
| JIMT1 | Breast Cancer | Wild-type | De novo resistance | N/A |
| PIK3CA-mutant cell lines | Various | Hotspot mutations | 185 - 288 | [2] |
| PIK3CA-wildtype cell lines | Various | Wild-type | > 1000 | [2] |
Note: IC50 values can vary between studies and experimental conditions.
Preclinical models demonstrate that cell lines with hotspot PIK3CA mutations, such as H1047R and E545K, are highly sensitive to this compound, with IC50 values in the low nanomolar range[1]. In contrast, PIK3CA wild-type cell lines are significantly less sensitive[2]. Studies have also indicated that double PIK3CA mutations in cis may increase sensitivity to PI3Kα inhibitors compared to single mutations[3].
Clinical Data: SOLAR-1 and BYLieve Trials
The pivotal Phase III SOLAR-1 trial and the subsequent Phase II BYLieve study have provided robust clinical evidence for the efficacy of this compound in combination with fulvestrant in patients with HR+/HER2-, PIK3CA-mutated advanced breast cancer.
| Clinical Trial | Patient Population | Treatment Arm | Median Progression-Free Survival (PFS) | Overall Response Rate (ORR) | Reference |
| SOLAR-1 | PIK3CA-mutant | This compound + Fulvestrant | 11.0 months | 26.6% (35.7% in measurable disease) | [1][4][5] |
| PIK3CA-mutant | Placebo + Fulvestrant | 5.7 months | 12.8% (16.2% in measurable disease) | [1][4][5] | |
| PIK3CA-non-mutant | This compound + Fulvestrant | 7.4 months | N/A | [1][5] | |
| PIK3CA-non-mutant | Placebo + Fulvestrant | 5.6 months | N/A | [1][5] | |
| BYLieve (Cohort A) | PIK3CA-mutant (post-CDK4/6i) | This compound + Fulvestrant | 50.4% of patients progression-free at 6 months | N/A | [6][7] |
The SOLAR-1 trial demonstrated a significant improvement in progression-free survival for patients with PIK3CA-mutated tumors treated with this compound plus fulvestrant compared to placebo plus fulvestrant (11.0 vs. 5.7 months)[1][4][5]. No meaningful PFS benefit was observed in the PIK3CA-non-mutant cohort[1][5]. The BYLieve study confirmed the activity of this compound in patients who had progressed on prior CDK4/6 inhibitor therapy[6][7].
While the SOLAR-1 trial primarily focused on patients with 11 common hotspot mutations, further analyses have suggested that patients with less common, non-hotspot PIK3CA mutations may also derive benefit from this compound, although potentially to a lesser extent than those with hotspot mutations.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the PI3K/AKT signaling pathway targeted by this compound and a typical experimental workflow for assessing its efficacy.
Caption: PI3K/AKT signaling pathway and this compound's mechanism of action.
Caption: A typical experimental workflow for evaluating this compound's efficacy.
Experimental Protocols
Cell Viability Assay (MTT/WST-1)
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of this compound concentrations for a specified duration (e.g., 72 hours). Include a vehicle-only control.
-
Reagent Incubation:
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. The viable cells' mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
WST-1 Assay: Add WST-1 reagent to each well and incubate for 1-4 hours. Viable cells reduce the WST-1 reagent to a soluble formazan dye.
-
-
Signal Quantification:
-
MTT Assay: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
WST-1 Assay: The formazan product is already soluble.
-
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value.
Western Blot for PI3K/AKT Pathway Analysis
-
Cell Lysis: After this compound treatment, wash the cells with cold PBS and lyse them in a suitable buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated AKT (p-AKT), total AKT, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of p-AKT and total AKT.
PIK3CA Mutation Detection in Clinical Samples
-
Sample Collection: Obtain tumor tissue (formalin-fixed paraffin-embedded - FFPE) or blood for circulating tumor DNA (ctDNA) analysis.
-
DNA Extraction: Isolate genomic DNA from the collected samples.
-
Mutation Analysis:
-
Real-Time PCR (RT-PCR): Use allele-specific primers and probes to detect the presence of specific known PIK3CA mutations[1][8][9]. This method is highly sensitive for detecting hotspot mutations.
-
Next-Generation Sequencing (NGS): Sequence the entire PIK3CA gene or targeted exons to identify both known and novel mutations[8][10]. This provides a more comprehensive mutational profile.
-
-
Data Interpretation: Analyze the sequencing data to identify the specific PIK3CA mutation(s) present in the tumor.
Conclusion
The efficacy of this compound is strongly correlated with the presence of activating PIK3CA mutations. Preclinical and clinical data robustly support its use in patients with tumors harboring these genetic alterations, particularly the common hotspot mutations in the helical and kinase domains. While the benefit in patients with non-hotspot mutations is still an area of active investigation, current evidence suggests a favorable effect. The continued development of comprehensive genomic profiling will be crucial for identifying all patients who may benefit from this targeted therapy. Researchers and clinicians should consider the specific PIK3CA mutation status when evaluating treatment strategies and designing future clinical trials.
References
- 1. Role of this compound in the Treatment of PIK3CA-Mutated Breast Cancer: Patient Selection and Clinical Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Molecular Profile Detail [ckb.genomenon.com:443]
- 4. onclive.com [onclive.com]
- 5. 2minutemedicine.com [2minutemedicine.com]
- 6. youtube.com [youtube.com]
- 7. This compound plus fulvestrant in PIK3CA-mutated, hormone receptor-positive advanced breast cancer after a CDK4/6 inhibitor (BYLieve): one cohort of a phase 2, multicentre, open-label, non-comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Allele-Specific PCR for PIK3CA Mutation Detection Using Phosphoryl Guanidine Modified Primers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PIK3CA Mutation Analysis Kit for Real-Time PCR | EntroGen, Inc. [entrogen.com]
- 10. Analytical Performance of Next-Generation Sequencing and RT-PCR on Formalin-Fixed Paraffin-Embedded Tumor Tissues for PIK3CA Testing in HR+/HER2− Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Next-Generation PI3K Inhibitors for Overcoming Alpelisib Resistance
For Researchers, Scientists, and Drug Development Professionals
The approval of Alpelisib (Piqray®), a selective PI3Kα inhibitor, marked a significant advancement in the treatment of HR-positive, HER2-negative, PIK3CA-mutated breast cancer. However, the emergence of acquired resistance limits its long-term efficacy. This guide provides a comprehensive comparison of next-generation PI3K inhibitors designed to overcome these resistance mechanisms, supported by preclinical data. We evaluate three promising agents: RLY-2608 , an allosteric pan-mutant PI3Kα inhibitor; Inavolisib (GDC-0077) , a mutant-selective PI3Kα degrader; and MEN1611 (Rilinabarsant) , a dual PI3Kα/β inhibitor.
Mechanisms of this compound Resistance
Resistance to this compound is multifactorial and can arise from on-target mutations or the activation of alternative signaling pathways. A primary mechanism involves the acquisition of secondary mutations in the PIK3CA gene, which alter the drug-binding pocket and reduce the efficacy of orthosteric inhibitors like this compound.[1][2] Additionally, resistance can be driven by the activation of bypass tracks, including loss of the tumor suppressor PTEN, activating mutations in AKT1, or upregulation of receptor tyrosine kinases such as FGFR1, which can reactivate the PI3K/AKT/mTOR pathway downstream of PI3Kα.[3][4] Aberrant activation of mTORC1 signaling has also been identified as a key driver of resistance.
Next-Generation PI3K Inhibitors: A Head-to-Head Comparison
The next wave of PI3K inhibitors employs distinct mechanisms of action to address the challenges of this compound resistance.
RLY-2608: The Allosteric Approach
RLY-2608 is a first-in-class allosteric inhibitor that binds to a novel pocket on the PI3Kα enzyme, distinct from the ATP-binding site targeted by this compound.[1][4] This allows it to inhibit PI3Kα activity regardless of mutations in the orthosteric binding site.[1][4] Preclinical data suggests RLY-2608 is highly selective for mutant PI3Kα over the wild-type enzyme, which may translate to a more favorable safety profile with a lower incidence of hyperglycemia, a common dose-limiting toxicity of this compound.[5][6][7][8]
Inavolisib (GDC-0077): Targeted Degradation
Inavolisib is a potent and selective inhibitor of PI3Kα that also induces the degradation of the mutant p110α protein subunit.[9] This dual mechanism of action leads to a sustained and durable inhibition of PI3K signaling.[10][11] Inavolisib has demonstrated significant efficacy in preclinical models, particularly in combination with other targeted agents like palbociclib and fulvestrant.[11]
MEN1611 (Rilinabarsant): Dual Isoform Inhibition
MEN1611 is a dual inhibitor of both the p110α and p110β isoforms of PI3K.[12][13] This broader activity profile may be advantageous in overcoming resistance mechanisms involving PTEN loss, where cancer cells can become dependent on p110β signaling.[12][13] Similar to Inavolisib, MEN1611 has also been shown to induce the degradation of the p110α protein in PIK3CA-mutated cells.[12][13]
Quantitative Data Presentation
Table 1: In Vitro Efficacy of Next-Generation PI3K Inhibitors
| Inhibitor | Cell Line | PIK3CA Status | Resistance Mechanism | IC50 (nM) | Fold Change vs. Parental | Citation |
| This compound | T47D | H1047R (Parental) | - | 282.2 | - | [12][13] |
| T47D-AR | H1047R | Acquired Resistance | >10,000 | >35 | [14] | |
| RLY-2608 | T47D expressing W780R | H1047R, W780R | Secondary Mutation | Not significantly changed | - | [15] |
| T47D expressing Q859H/K | H1047R, Q859H/K | Secondary Mutation | Not significantly changed | - | [15] | |
| Inavolisib | T47D expressing W780R | H1047R, W780R | Secondary Mutation | Increased | - | [15] |
| T47D expressing Q859H/K | H1047R, Q859H/K | Secondary Mutation | Increased | - | [15] | |
| MEN1611 | T47D | H1047R | - | 42.56 | - | [12][13] |
| MDA-MB-453 | H1047R, PTEN loss | PTEN loss | Stronger activity than this compound | - | [12][13] |
Note: Direct head-to-head IC50 comparisons in the same this compound-resistant cell lines are limited in the public domain. The data presented is compiled from multiple sources and should be interpreted with consideration of the different experimental conditions.
Table 2: In Vivo Efficacy of Next-Generation PI3K Inhibitors in Xenograft Models
| Inhibitor | Xenograft Model | PIK3CA Status | Treatment and Dose | Tumor Growth Inhibition (TGI) / Regression | Citation |
| This compound | HCC1954 | H1047R | 50 mg/kg, QD | Less effective than RLY-2608 and Inavolisib at MTD | [5][7][8][16] |
| RLY-2608 | MCF7 | E545K | 100 mg/kg, BID | Significant tumor regression | [17] |
| KPL-4 | H1047R | 100 mg/kg, BID | Significant tumor growth inhibition, stasis, or regression | [17] | |
| Inavolisib | HCC1954 | H1047R | MTD | Tumor regressions | [10] |
| KPL-4 | H1047R | MTD | Tumor regressions | [10] | |
| MEN1611 | Trastuzumab-resistant PDX | PIK3CA-mutant, HER2+ | Monotherapy | Significant and durable antitumor activity | [11][12][13] |
QD: once daily; BID: twice daily; MTD: maximum tolerated dose; PDX: Patient-Derived Xenograft.
Signaling Pathways and Experimental Workflows
Caption: PI3K signaling pathway and mechanisms of this compound resistance.
Caption: Preclinical workflow for evaluating next-gen PI3K inhibitors.
Experimental Protocols
Cell Viability Assay (Crystal Violet Method)
This protocol is used to assess the inhibitory effect of the compounds on cancer cell proliferation.
-
Cell Seeding: Seed parental and this compound-resistant breast cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[5]
-
Drug Treatment: Treat the cells with a serial dilution of this compound, RLY-2608, Inavolisib, or MEN1611 for 72 hours. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Fixation: Gently wash the cells with PBS and then fix with 100 µL of 4% paraformaldehyde or 100% methanol for 15 minutes at room temperature.[18]
-
Staining: Remove the fixative and add 100 µL of 0.5% crystal violet solution to each well. Incubate for 20-30 minutes at room temperature.[5][6]
-
Washing: Carefully wash the plates with tap water to remove excess stain and allow them to air dry completely.[5]
-
Solubilization: Add 200 µL of a solubilizing agent (e.g., 10% acetic acid or methanol) to each well and incubate for 15-30 minutes on a shaker to dissolve the stain.[18]
-
Absorbance Measurement: Measure the absorbance at 570-590 nm using a microplate reader. The absorbance is proportional to the number of viable, adherent cells.[5][19]
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values using non-linear regression analysis.
Western Blot Analysis for PI3K Pathway Activation
This protocol is used to detect changes in the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway.
-
Cell Lysis: Treat cells with the inhibitors for the desired time, then wash with ice-cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer and separate the proteins by size on a 4-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[20]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting key pathway proteins. Recommended antibodies include:
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Densitometry is used to quantify the band intensities, and the levels of phosphorylated proteins are normalized to their respective total protein levels.
Patient-Derived Xenograft (PDX) Model for In Vivo Efficacy
This protocol describes the establishment and use of PDX models to evaluate drug efficacy in a more clinically relevant setting.
-
Model Establishment: Surgically obtain fresh tumor tissue from a patient with this compound-resistant, PIK3CA-mutated breast cancer under informed consent and institutional guidelines.[3][7][15][22] Implant small tumor fragments (2-3 mm³) subcutaneously into the flank or mammary fat pad of immunocompromised mice (e.g., NOD-SCID or NSG).[3][23]
-
Tumor Growth and Passaging: Monitor tumor growth using calipers. Once tumors reach a volume of approximately 1,000-1,500 mm³, they can be harvested and serially passaged into new cohorts of mice for expansion.[15]
-
Drug Efficacy Study: When tumors in the experimental cohort reach a volume of 150-200 mm³, randomize the mice into treatment groups (e.g., vehicle control, this compound, RLY-2608, Inavolisib, MEN1611).[24]
-
Treatment Administration: Administer the drugs via oral gavage or other appropriate routes at predetermined doses and schedules. Monitor mouse body weight and overall health throughout the study.
-
Tumor Volume Measurement: Measure tumor volume two to three times per week using calipers (Volume = (length × width²)/2).[24]
-
Pharmacodynamic Analysis: At the end of the study, or at specified time points, harvest tumors for biomarker analysis (e.g., Western blot or immunohistochemistry for p-AKT) to confirm target engagement.[24]
-
Data Analysis: Plot tumor growth curves for each treatment group and calculate the tumor growth inhibition (TGI) percentage. Statistical analysis is performed to determine the significance of the anti-tumor effects.
Conclusion
The development of next-generation PI3K inhibitors represents a critical step forward in addressing the clinical challenge of this compound resistance. Allosteric inhibitors like RLY-2608, mutant-selective degraders such as Inavolisib, and dual α/β inhibitors like MEN1611 each offer unique advantages. The preclinical data summarized in this guide highlight their potential to overcome known resistance mechanisms, providing a strong rationale for their continued clinical development. Head-to-head clinical trials will be essential to definitively establish the comparative efficacy and safety of these promising new agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Researchers identify the mutations that drive resistance to PI3K inhibitors in breast cancer that can be overcome by next generation agents | EurekAlert! [eurekalert.org]
- 3. ar.iiarjournals.org [ar.iiarjournals.org]
- 4. Allosteric PI3Kα Inhibition Overcomes On-target Resistance to Orthosteric Inhibitors Mediated by Secondary PIK3CA Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. onclive.com [onclive.com]
- 6. onclive.com [onclive.com]
- 7. relaytx.com [relaytx.com]
- 8. the-innovation.org [the-innovation.org]
- 9. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DSpace [repositori.upf.edu]
- 11. Antitumor activity of the PI3K δ-sparing inhibitor MEN1611 in PIK3CA mutated, trastuzumab-resistant HER2 + breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. aacrjournals.org [aacrjournals.org]
- 15. dovepress.com [dovepress.com]
- 16. Progress in the Research and Development of PI3Kα Drug Targets [synapse.patsnap.com]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. Western blotting of PI3K/AKT /mTOR signaling pathway-related proteins [bio-protocol.org]
- 19. precisionmedicineonline.com [precisionmedicineonline.com]
- 20. researchgate.net [researchgate.net]
- 21. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. scientiasalut.gencat.cat [scientiasalut.gencat.cat]
- 24. researchgate.net [researchgate.net]
Co-occurring Mutations Modulate Alpelisib Response: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the intricate interplay of genomic alterations is paramount for optimizing targeted cancer therapies. This guide provides an objective comparison of Alpelisib's performance in the presence of various co-occurring mutations, supported by experimental data and detailed methodologies.
This compound, a selective PI3Kα inhibitor, has demonstrated significant clinical benefit in patients with PIK3CA-mutated, hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced breast cancer. However, the efficacy of this compound can be influenced by the presence of other genomic alterations. This guide summarizes key findings on the impact of these co-mutations, offering a valuable resource for preclinical and clinical research.
Impact of Co-occurring Mutations on this compound Efficacy: A Data-Driven Overview
The following tables summarize the quantitative data from recent studies investigating the impact of co-occurring mutations on this compound response in HR+/HER2- metastatic breast cancer.
| Co-occurring Mutation | Patient Cohort | This compound + Endocrine Therapy Outcome | Control (Endocrine Therapy Alone) Outcome | Reference |
| ESR1 | Retrospective analysis of HR+/HER2- mBC patients | Median duration of treatment: 4.24 months | Median duration of treatment (PIK3CA only): 7.23 months | [1] |
| Partial response or better: 20% | Partial response or better (PIK3CA only): 30% | [1] | ||
| Overall Survival (OS): 98 months | Overall Survival (OS) (PIK3CA only): 138 months | [1] | ||
| SOLAR-1 Phase III trial analysis | Median Progression-Free Survival (mPFS): ~12 months | mPFS: ~6.5 months | [2] | |
| PTEN (loss-of-function) | Phase I/II trial of this compound + Aromatase Inhibitor | Identified in 25% of patients with resistance | Not Applicable | [3] |
| FGFR1 | SOLAR-1 Phase III trial analysis | mPFS: 12.7 months | mPFS: 3.8 months | [2] |
| FGFR2 | SOLAR-1 Phase III trial analysis | mPFS: 9.6 months | mPFS: 2.8 months | [2] |
| TP53 | SOLAR-1 Phase III trial analysis | Trend towards clinical benefit (HR, 0.49) | Not Applicable | [4] |
| KRAS | Phase Ib study of this compound + Letrozole | Did not derive clinical benefit | Not Applicable | [5] |
Signaling Pathways and Mechanisms of Resistance
The phosphatidylinositol 3-kinase (PI3K) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Activating mutations in PIK3CA, the gene encoding the p110α catalytic subunit of PI3K, lead to pathway hyperactivation and are a key driver in many cancers. This compound selectively inhibits the p110α isoform, thereby blocking downstream signaling. However, co-occurring mutations can circumvent this blockade through various mechanisms.
Figure 1: Simplified PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
Co-occurring mutations can confer resistance to this compound through several mechanisms:
-
Reactivation of the PI3K pathway: Loss-of-function mutations in the tumor suppressor gene PTEN, which negatively regulates the PI3K pathway, can lead to pathway reactivation despite PI3Kα inhibition.[3][6]
-
Activation of bypass signaling pathways: Alterations in genes such as ESR1, FGFR1/2, and KRAS can activate parallel signaling pathways that promote cell survival and proliferation, thereby reducing the tumor's dependence on the PI3K pathway.[1][2][5]
-
Secondary mutations in PIK3CA: The emergence of secondary mutations within the PIK3CA gene itself can alter the drug-binding site and reduce the efficacy of this compound.[7][8]
References
- 1. Incidence and outcomes among patients with HR+/HER2- metastatic breast cancer (mBC) with co-occurring <em>ESR1</em> and <em>PIK3CA</em> mutations detected by ctDNA and treated with this compound: A retrospective review. - ASCO [asco.org]
- 2. pharmacytimes.com [pharmacytimes.com]
- 3. Alterations in PTEN and ESR1 promote clinical resistance to this compound plus aromatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. onclive.com [onclive.com]
- 5. A Phase Ib Study of this compound (BYL719), a PI3Kα-specific Inhibitor, with Letrozole in ER+/HER2-Negative Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Acquired Resistance in this compound-treated Gastric Cancer Cells With PIK3CA Mutations and Overcoming Strategies | Anticancer Research [ar.iiarjournals.org]
- 7. Allosteric PI3Kα Inhibition Overcomes On-target Resistance to Orthosteric Inhibitors Mediated by Secondary PIK3CA Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Secondary PIK3CA Mutations, Drug Resistance, and Novel PI3K Alpha Inhibitors in Breast Cancer - The ASCO Post [ascopost.com]
Safety Operating Guide
Navigating the Safe Disposal of Alpelisib: A Guide for Laboratory Professionals
For researchers and scientists engaged in the dynamic field of drug development, the proper handling and disposal of investigational compounds like Alpelisib are paramount to ensuring laboratory safety and environmental protection. This document provides essential, step-by-step guidance for the safe disposal of this compound, a potent phosphoinositide 3-kinase (PI3K) inhibitor, in a research setting. Adherence to these procedures is critical for minimizing exposure risks and complying with regulatory standards.
Core Disposal Procedures for this compound
The primary recommended methods for the disposal of this compound are through a licensed chemical destruction facility or by controlled incineration equipped with a flue gas scrubber.[1][2] It is imperative to prevent the release of this compound into the environment, including sewer systems and waterways.[1][3]
Step-by-Step Disposal Protocol:
-
Waste Identification and Segregation:
-
Containerization:
-
Labeling:
-
Clearly label all waste containers with "Hazardous Waste," the name "this compound," and any other identifiers required by your institution and local regulations.[5]
-
-
Storage:
-
Arranging for Disposal:
-
Documentation:
-
Maintain a detailed inventory of all this compound waste generated and disposed of.
-
Complete all necessary waste disposal documentation, including chain-of-custody forms provided by the disposal company.[8]
-
Personal Protective Equipment (PPE) and Safety Precautions
When handling this compound and its waste, it is crucial to use appropriate personal protective equipment to minimize the risk of exposure.
| PPE / Precaution | Specification |
| Gloves | Chemical-impermeable gloves must be worn. Inspect gloves for integrity before use.[1][2] |
| Eye Protection | Tightly fitting safety goggles or a face shield should be used.[2] |
| Lab Coat | A lab coat or other protective clothing is required to prevent skin contact.[2] |
| Ventilation | Handle this compound in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or aerosols.[6][7] |
| Handling | Avoid generating dust.[1][7] Do not eat, drink, or smoke in areas where this compound is handled.[6] |
Emergency Procedures in Case of Exposure
In the event of accidental exposure to this compound, immediate action is necessary:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water.[1][2]
-
Eye Contact: Rinse the eyes cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1][2]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1][2]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Note on Experimental Protocols and Quantitative Data: The provided information from safety data sheets and general pharmaceutical waste guidelines does not include specific experimental protocols for the chemical neutralization or inactivation of this compound for disposal purposes. Furthermore, no quantitative data, such as concentration limits for disposal or specific inactivation times, are available in the reviewed documents. The recommended disposal methods focus on the complete destruction of the compound through high-temperature incineration or other licensed chemical destruction processes. Researchers should always consult their institution's environmental health and safety department for specific guidance and to ensure compliance with all applicable regulations.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. cleanchemlab.com [cleanchemlab.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
- 5. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. echemi.com [echemi.com]
- 8. easyrxcycle.com [easyrxcycle.com]
- 9. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
